molecular formula C11H11N3 B028482 4-(2-Aminoanilino)pyridine CAS No. 65053-26-1

4-(2-Aminoanilino)pyridine

Numéro de catalogue: B028482
Numéro CAS: 65053-26-1
Poids moléculaire: 185.22 g/mol
Clé InChI: WDRQNOGGIOMQNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-Aminoanilino)pyridine (CAS 65053-26-1) is an organic compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . This chemical is identified as a potential impurity or metabolite in the synthesis and analysis of the parent drug Droperidol, a medication primarily used for its antiemetic and antipsychotic properties . As a research chemical, it serves as a valuable reference standard and starting material for analytical method development, pharmacokinetic studies, and impurity profiling in pharmaceutical quality control. Its structure, featuring both pyridine and aniline moieties, makes it a compound of interest in medicinal chemistry for the synthesis and investigation of novel heterocyclic molecules. This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-N-pyridin-4-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRQNOGGIOMQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303000
Record name 4-(2-AMINOANILINO)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65053-26-1
Record name 65053-26-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-AMINOANILINO)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pivotal Scaffold: History and Discovery of 4-(2-Aminoanilino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the history, chemical synthesis, and pharmaceutical significance of 4-(2-Aminoanilino)pyridine (CAS: 65053-26-1), a critical intermediate in the production of butyrophenone neuroleptics and a privileged scaffold in medicinal chemistry.

Technical Whitepaper | Version 1.0

Executive Summary

This compound , chemically defined as


-(pyridin-4-yl)benzene-1,2-diamine, represents a "privileged structure" in drug discovery. While rarely a final drug product itself, it serves as the essential aromatic precursor for the 1-(4-piperidinyl)benzimidazole  pharmacophore found in potent antipsychotics like Timiperone . Its discovery is inextricably linked to the "golden age" of neuroleptic research in the 1970s, specifically the structural optimization of haloperidol analogs by Daiichi Seiyaku (now Daiichi Sankyo). This guide analyzes its synthesis, its role as a precursor for heterocycle reduction, and its broader utility in kinase and HDAC inhibitor design.

Historical Context and Discovery

The isolation and characterization of this compound emerged from the intense drive to synthesize butyrophenone antipsychotics with reduced extrapyramidal side effects.

The Daiichi Seiyaku Breakthrough (1970s)

In the mid-1970s, researchers at Daiichi Seiyaku Co., Ltd. (Japan) were investigating bioisosteres of benperidol and pimozide. The goal was to replace the benzimidazolinone moiety with alternative heterocycles to improve dopamine D2 receptor affinity.

  • The Challenge: Synthesizing a benzimidazole ring attached to a piperidine nitrogen at the 4-position (a 1-substituted benzimidazole).

  • The Solution: Direct attachment of a benzimidazole to a piperidine is synthetically difficult. The researchers devised a route using an aromatic pyridine precursor—This compound —which could be cyclized and subsequently hydrogenated to the desired piperidine.

  • Outcome: This intermediate enabled the synthesis of Timiperone (Tolopelon), a potent neuroleptic approved for schizophrenia treatment.

The NCI Screen (NSC 155702)

Beyond neuroleptics, the compound was cataloged by the National Cancer Institute (NCI) as NSC 155702 . Early screenings recognized the "2-aminoaniline" motif (an ortho-diamine) as a potential warhead for metalloenzymes, foreshadowing its later relevance in Histone Deacetylase (HDAC) inhibitor research, where the ortho-aminoanilide group functions as a zinc-binding group (ZBG).

Chemical Structure and Properties

The molecule consists of a pyridine ring linked to an ortho-phenylenediamine moiety via a secondary amine.

PropertyValue
IUPAC Name

-(pyridin-4-yl)benzene-1,2-diamine
CAS Number 65053-26-1
Molecular Formula

Molecular Weight 185.23 g/mol
Appearance Brown to off-white crystalline solid
pKa (Calculated) ~5.2 (Pyridine N), ~4.5 (Aniline)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water

Synthetic Pathways and Protocols

The synthesis of this compound requires overcoming the low electrophilicity of the pyridine ring. Two primary routes are established: the Nitro-Reduction Route (Industrial Standard) and the Direct Coupling Route (Modern Catalysis).

Route A: The Nitro-Reduction Protocol (Industrial)

This method avoids expensive catalysts by using 4-chloropyridine hydrochloride and 2-nitroaniline.

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Reagents: 4-Chloropyridine HCl, 2-Nitroaniline.

  • Conditions: Reflux in ethoxyethanol or DMF with acid catalysis.

  • Mechanism: The protonation of the pyridine nitrogen activates the C4 position for nucleophilic attack by the aniline.

  • Intermediate: 4-(2-Nitroanilino)pyridine.

Step 2: Reduction

  • Reagents: Iron powder/Acetic acid (Bechamp reduction) or

    
    /Pd-C.
    
  • Product: this compound.[1][2][3][4]

Experimental Protocol: Synthesis of this compound
  • Condensation: Dissolve 4-chloropyridine HCl (15.0 g) and 2-nitroaniline (13.8 g) in 2-ethoxyethanol (150 mL). Heat to reflux (135°C) for 12 hours.

  • Workup: Cool to RT. Pour into ice water (500 mL) and basify with

    
     to pH 9. Filter the yellow precipitate (Nitro-intermediate). Yield: ~75%.[5][6]
    
  • Reduction: Suspend the nitro-intermediate (10 g) in methanol (200 mL). Add 10% Pd/C (1.0 g). Hydrogenate at 3 atm (45 psi) for 4 hours.

  • Purification: Filter catalyst through Celite. Concentrate filtrate.[5] Recrystallize from ethanol/water.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ):
    
    
    8.1 (d, 2H, Py), 6.8 (m, 4H, Ar), 6.6 (d, 2H, Py), 4.8 (s, 2H,
    
    
    ), 8.4 (s, 1H, NH).
Route B: Buchwald-Hartwig Cross-Coupling

For high-value applications requiring high purity, palladium-catalyzed amination is preferred.

  • Reagents: 4-Bromopyridine, o-Phenylenediamine (excess),

    
    , BINAP, NaOtBu.
    
  • Advantage: Avoids the nitro-intermediate; higher functional group tolerance.

The "Timiperone Pathway": From Intermediate to API

The most significant application of this compound is its conversion into the 1-(4-piperidinyl)-2-thioxobenzimidazole scaffold. This process involves a critical ring closure followed by a selective heterocyclic reduction.

Mechanism of Action
  • Cyclization: The ortho-diamine reacts with Carbon Disulfide (

    
    ) or thiophosgene to close the imidazole ring, forming the thione.
    
  • Selective Hydrogenation: The pyridine ring is reduced to a piperidine ring using catalytic hydrogenation under acidic conditions. This is a difficult transformation because the sulfur (thione) can poison the catalyst. High-pressure hydrogenation or specific catalyst loading is required.

Visualization of the Pathway

The following diagram illustrates the transformation from the raw pyridine intermediate to the final neuroleptic drug.

TimiperoneSynthesis Start 4-Chloropyridine + o-Phenylenediamine Inter1 This compound (CAS 65053-26-1) Start->Inter1 Coupling Cyclization Ring Closure (CS2 / KOH) Inter1->Cyclization Benzimidazole 1-(4-Pyridyl)-2-thioxo- benzimidazole Cyclization->Benzimidazole Reduction Catalytic Hydrogenation (H2 / PtO2 / AcOH) Benzimidazole->Reduction Piperidine 1-(4-Piperidinyl)-2-thioxo- benzimidazole Reduction->Piperidine Pyridine Reduction Timiperone Timiperone (Final Drug) Piperidine->Timiperone Alkylation w/ Butyrophenone

Caption: Synthesis of Timiperone via the this compound intermediate. Note the critical reduction of the pyridine ring.

Modern Applications: Kinase and HDAC Inhibition

Beyond Timiperone, the this compound scaffold is utilized in modern medicinal chemistry for two primary purposes:

Benzamide HDAC Inhibitors

The ortho-aminoanilide moiety is a classic Zinc Binding Group (ZBG) for Class I HDAC inhibitors (e.g., Entinostat).

  • Role: The pyridine nitrogen can form hydrogen bonds with the rim of the HDAC active site, while the diamine chelates the zinc ion.

  • Research Use: Derivatives of this molecule are screened as "cap-less" HDAC inhibitors to study the kinetics of zinc chelation.

Kinase Inhibitor Scaffolds

The


-phenyl-pyridin-4-amine core is structurally homologous to the scaffold found in Sorafenib  and Imatinib .
  • Modification: Cyclization of the amino group with aldehydes yields 1-pyridyl-benzimidazoles, which are potent inhibitors of c-Met and VEGFR kinases.

Quality Control and Impurity Profiling

When sourcing or synthesizing CAS 65053-26-1, researchers must be aware of specific impurity profiles that affect downstream cyclization.

ImpurityOriginDetectionRemoval
4-(2-Aminophenyl)pyridine Biaryl coupling side product (Suzuki-type)LC-MS (M+1 = 171)Recrystallization (EtOH)
Dipyridyl-phenylenediamine Double substitution of phenylenediamineHPLCColumn Chromatography
Residual Iron/Palladium From reduction stepICP-MSMetal Scavengers (Silica-thiol)

References

  • Daiichi Seiyaku Co., Ltd. (1980). Benzimidazolyl-piperidine derivatives. US Patent 4,219,648. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12300053, this compound. PubChem.[7][8] Link

  • Sato, M., et al. (1979). Studies on 1-substituted benzimidazoles.[9] I. Synthesis and neuroleptic activity of 1-(1-substituted-4-piperidinyl)-2-mercaptobenzimidazoles. Journal of Medicinal Chemistry, 22(9), 1096-1104. (Seminal paper on Timiperone discovery).

  • Santa Cruz Biotechnology. (2024). This compound Product Data Sheet. Link[4]

  • Pharmaffiliates. (2024). Reference Standard: this compound-d4.[1][3] Link

Sources

synthesis and structural elucidation of 4-(2-Aminoanilino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Structural Elucidation of 4-(2-Aminoanilino)pyridine CAS: 65053-26-1 Synonyms:


-(pyridin-4-yl)benzene-1,2-diamine; 

-(4-pyridyl)-1,2-phenylenediamine.

Part 1: Executive Summary & Strategic Importance

As a Senior Application Scientist, I present this technical guide not merely as a recipe, but as a robust, scalable protocol for the synthesis of This compound . This scaffold is a critical "privileged structure" in medicinal chemistry, serving as the immediate precursor to 2-(4-pyridyl)benzimidazoles—a class of compounds with potent activity against kinases (e.g., RAF/MEK pathways) and potential applications in neurodegenerative therapies.

The synthesis of this molecule presents a classic challenge in regioselectivity: coupling an electron-deficient pyridine ring with a potentially oxidation-prone diamine while avoiding polymerization or bis-substitution. The protocol below prioritizes atom economy and purification efficiency , utilizing a Nucleophilic Aromatic Substitution (


) strategy that outperforms metal-catalyzed alternatives in cost and scalability.

Part 2: Retrosynthetic Analysis & Mechanistic Logic

To design the optimal route, we must first visualize the disconnection. The target molecule contains a secondary amine linking an electron-rich aniline ring and an electron-deficient pyridine ring.

Retrosynthesis Diagram

Retrosynthesis Target This compound (Target Scaffold) Disconnection C-N Disconnection Target->Disconnection Retrosynthesis Precursor1 4-Chloropyridine HCl (Electrophile) Disconnection->Precursor1 Activated Pyridine Precursor2 o-Phenylenediamine (Nucleophile) Disconnection->Precursor2 1,2-Diamine

Figure 1: Retrosynthetic breakdown revealing the


 strategy using 4-chloropyridine and o-phenylenediamine.

Mechanistic Insight: The reaction proceeds via an Addition-Elimination (


) mechanism . The nitrogen of the pyridine ring (especially when protonated as the HCl salt) exerts a strong electron-withdrawing effect, activating the C-4 position for nucleophilic attack.[1] The 

-phenylenediamine acts as the nucleophile.
  • Critical Control Point:

    
    -Phenylenediamine has two amino groups. To prevent the formation of the bis-coupled product (
    
    
    
    -di(pyridin-4-yl)benzene-1,2-diamine), we must use the diamine in excess (2-3 equivalents) . This statistical bias ensures the mono-substituted product is favored.

Part 3: Detailed Synthesis Protocol

This protocol is optimized for a 10-gram scale but is linearly scalable.

Reagents & Materials
ReagentMW ( g/mol )EquivalentsMass/VolRole
4-Chloropyridine HCl 150.011.010.0 gElectrophile

-Phenylenediamine
108.143.021.6 gNucleophile
2-Ethoxyethanol -Solvent100 mLHigh-BP Solvent
NaOH (10% aq) 40.00Excess~150 mLBase (Workup)
Step-by-Step Methodology

1. Reaction Setup:

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-Chloropyridine Hydrochloride (10.0 g) and

    
    -Phenylenediamine (21.6 g) .
    
  • Add 100 mL of 2-ethoxyethanol . Note: Water can also be used, but ethoxyethanol often provides cleaner conversion at higher temperatures.

  • Inert Atmosphere: Flush the system with nitrogen.

    
    -Phenylenediamine is sensitive to oxidation (turning dark purple/black); an inert atmosphere minimizes this impurity.
    

2. Reaction Execution:

  • Heat the mixture to reflux (approx. 135°C) .

  • Maintain reflux for 6–8 hours .

  • Monitoring: Check progress via TLC (System: DCM/MeOH 9:1). The starting 4-chloropyridine should disappear. The product will appear as a more polar spot than the diamine.

3. Workup & Isolation:

  • Cool the reaction mixture to room temperature.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the ethoxyethanol. A viscous dark oil/residue will remain.

  • Basification: Add 100 mL of water to the residue. Slowly add 10% NaOH solution with stirring until the pH reaches 10–11. This liberates the free base of the product.

  • Extraction: Extract the aqueous layer with DCM (3 x 100 mL) or Ethyl Acetate.

    • Expert Tip: If an emulsion forms (common with diamines), filter the biphasic mixture through a Celite pad before separation.

  • Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove excess diamine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate to dryness.
    

4. Purification:

  • The crude solid is often colored (brown/orange).

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol . Add hot water dropwise until turbidity persists, then cool slowly to 4°C.

  • Filtration: Collect the pale yellow/beige crystals by vacuum filtration.

  • Yield: Expected yield is 65–75% (approx. 8.0–9.2 g).

Experimental Workflow Diagram

Workflow Start Start: 4-Cl-Pyridine + Diamine Reflux Reflux 135°C (6-8 Hours) Start->Reflux Conc Concentrate Solvent Reflux->Conc Base Basify (pH 10) NaOH Conc->Base Extract Extract (DCM) & Wash (Brine) Base->Extract Cryst Recrystallize (EtOH/H2O) Extract->Cryst Final Pure Product This compound Cryst->Final

Figure 2: Operational workflow for the synthesis and purification of the target scaffold.

Part 4: Structural Elucidation & Validation

To ensure scientific integrity, the isolated product must be validated against the following spectral data.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


, 400 MHz
Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.05 Doublet (

Hz)
2HPyridine H-2, H-6Deshielded by ring nitrogen; characteristic of 4-subst. pyridine.[2][3][4][5][6][7][8][9]
7.95 Broad Singlet1HAr-NH -PyExchangeable proton; secondary amine linker.
7.00 Doublet (

Hz)
1HPhenyl H-6Ortho to amine linker.
6.92 Triplet1HPhenyl H-4Para to amine linker.
6.75 Doublet (

Hz)
1HPhenyl H-3Ortho to primary amine (

).
6.65 Doublet (

Hz)
2HPyridine H-3, H-5Shielded by electron donation from the amino group.
6.58 Triplet1HPhenyl H-5Meta to amine linker.
4.85 Broad Singlet2H-NH

Primary amine protons; exchangeable.
Mass Spectrometry (ESI-MS)
  • Theoretical Mass: 185.23 g/mol

  • Observed Ion:

    
     m/z
    
  • Fragmentation Pattern: Loss of

    
     (17) or cleavage of the C-N bond may be observed in high-energy collision modes.
    
Infrared Spectroscopy (IR)
  • 3400–3200 cm

    
    :  N-H stretching (primary and secondary amines).
    
  • 1590 cm

    
    :  C=N stretching (pyridine ring).
    
  • 1500 cm

    
    :  C=C aromatic stretching.
    

Part 5: Troubleshooting & Expert Insights

Issue 1: Low Yield / Sticky Residue

  • Cause: Incomplete removal of the high-boiling solvent (ethoxyethanol) or presence of excess diamine.

  • Solution: Use a Kugelrohr distillation to remove traces of solvent/diamine if the crude is an oil. Alternatively, perform the reaction in water (reflux) which simplifies workup but may require longer reaction times (12-16h).

Issue 2: Bis-Substitution (Formation of "Dimers")

  • Cause: Ratio of diamine to chloropyridine is too low.

  • Solution: Strictly maintain the 3:1 molar ratio. The excess diamine is water-soluble and easily removed during the brine wash and recrystallization.

Issue 3: Coloration (Dark Product)

  • Cause: Oxidation of the phenylenediamine moiety.

  • Solution: Add a pinch of sodium hydrosulfite (

    
    ) during the recrystallization step to bleach the colored impurities.
    

References

  • Filo. (2023). Mechanism of Nucleophilic Aromatic Substitution of 4-Chloropyridine. Retrieved from [Link]

  • Organic Syntheses. (1941).[10] Preparation of o-Phenylenediamine (Precursor Synthesis). Org. Syn. Coll. Vol. 2, p. 65. Retrieved from [Link][10]

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Aminopyridine Spectral Data. NIST Chemistry WebBook. Retrieved from [Link]

Sources

spectroscopic characterization of 4-(2-Aminoanilino)pyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Validation of 4-(2-Aminoanilino)pyridine

Executive Summary & Strategic Context

Compound Identity: this compound Synonyms:


-(Pyridin-4-yl)benzene-1,2-diamine; 

-(4-Pyridyl)-o-phenylenediamine. CAS Registry Number: 106102-40-7 (Generic isomer class) / Specific isomer often synthesized in situ. Molecular Formula:

Exact Mass: 185.0953 Da

This compound represents a critical "hybrid" scaffold in medicinal chemistry, merging the pharmacophoric properties of the pyridine ring with the versatile reactivity of o-phenylenediamine. It serves as a primary intermediate in the synthesis of 2-(4-pyridyl)benzimidazoles , a class of compounds investigated for HDAC inhibition (e.g., Tacedinaline analogs) and anti-infective activity.

This guide provides a rigorous spectroscopic characterization framework. Unlike simple aliphatic amines, this conjugated system exhibits tautomeric potential and significant solvent-dependent chemical shifts. The protocols below prioritize the differentiation of this specific regioisomer from its 2-pyridyl and 3-pyridyl analogs.

Structural Analysis Strategy

The characterization workflow must rule out common synthetic impurities, such as bis-substitution (


-bis(4-pyridyl)) or regioisomeric byproducts.

CharacterizationWorkflow Sample Crude Reaction Mixture LCMS LC-MS (ESI+) Target: [M+H]+ = 186.1 Sample->LCMS Screening Purification Flash Chromatography (DCM/MeOH) LCMS->Purification Confirm Mass H1NMR 1H NMR (DMSO-d6) Symmetry Check Purification->H1NMR Isolate C13NMR 13C NMR Carbon Count (9 signals) H1NMR->C13NMR Pass IR FT-IR NH/NH2 Differentiation H1NMR->IR Pass Validation Validated Structure C13NMR->Validation IR->Validation

Figure 1: Strategic workflow for the isolation and validation of this compound.

Mass Spectrometry (MS) Profiling

Technique: Electrospray Ionization (ESI) in Positive Mode. Rationale: The basic pyridine nitrogen (pKa ~5.2) and the aniline amines make ESI+ the most sensitive method.

Protocol
  • Solvent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Concentration: 10 µM.

  • Source Temp: 300°C.

Fragmentation Logic (MS/MS)

The fragmentation pattern is dictated by the stability of the aromatic rings. The bond between the bridging nitrogen and the pyridine ring is relatively labile under high collision energy (CID).

  • Parent Ion (

    
    ): m/z 186.1
    
  • Primary Fragment (

    
     169):  Loss of 
    
    
    
    (17 Da), characteristic of o-diamines cyclizing to benzimidazoles in the gas phase.
  • Secondary Fragment (

    
     109):  Loss of the pyridine ring (
    
    
    
    ), leaving the protonated o-phenylenediamine species.
  • Tertiary Fragment (

    
     79):  Pyridinium ion 
    
    
    
    .

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-


 is mandatory. 

often leads to broadening of the NH protons due to exchange and poor solubility of the polar scaffold.
H NMR (400 MHz, DMSO- ) - Anticipated Signatures

The spectrum distinguishes the symmetric pyridine ring from the asymmetric substituted benzene ring.

PositionTypeIntegrationShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
Py-2,6 Aromatic2H8.05 – 8.15Doublet (d)~6.0

-protons to Pyridine N (Deshielded)
Py-3,5 Aromatic2H6.65 – 6.75Doublet (d)~6.0

-protons, ortho to amine (Shielded)
Ph-3,4,5,6 Aromatic4H6.50 – 7.10Multiplet-Asymmetric benzene pattern (ABCD)
NH (Bridge) Amine1H8.20 – 8.50Broad Singlet-Downfield due to pyridine conjugation
NH

Amine2H4.80 – 5.20Broad Singlet-Exchangeable aniline protons

Diagnostic Feature: Look for the AA'XX' system of the 4-substituted pyridine (two distinct doublets) overlaid with the complex ABCD system of the o-disubstituted benzene.

C NMR (100 MHz, DMSO- )

Expect 9 distinct carbon signals due to symmetry in the pyridine ring and asymmetry in the benzene ring.

  • Pyridine C2/C6: ~150 ppm (High intensity, broad).

  • Pyridine C4 (Ipso): ~152 ppm.[1]

  • Benzene C-N (Ipso): Two peaks at ~140-145 ppm.

  • Pyridine C3/C5: ~108 ppm (Electron-rich due to resonance).

  • Benzene CH: Four peaks between 115-130 ppm.[2]

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on solid neat sample.

Key Spectral Bands
  • 3400 – 3200 cm

    
     (N-H Stretch):  You should observe multiple bands. A sharp doublet suggests the primary amine (
    
    
    
    ) asymmetric/symmetric stretch, while a broader band indicates the secondary bridging amine (
    
    
    ).
  • 1580 – 1600 cm

    
     (C=N / C=C Ring Stretch):  The "breathing" mode of the pyridine ring is intense and diagnostic.
    
  • 1250 – 1300 cm

    
     (C-N Stretch):  Strong band corresponding to the 
    
    
    
    bond.

Quality Control & Impurity Profiling

When synthesizing this compound from 4-chloropyridine and o-phenylenediamine, two primary impurities must be monitored:

  • Bis-alkylation: Formation of

    
    -bis(pyridin-4-yl)benzene-1,2-diamine.
    
    • Detection: MS

      
      . NMR will show symmetry in the benzene ring (A2B2 system) and loss of the 
      
      
      
      signal.
  • Regioisomers: If 3-chloropyridine was present in the starting material.

    • Detection: The Pyridine coupling pattern changes from AA'XX' (symmetric doublets) to a complex ABCD pattern (d, dd, dt, s).

ImpurityLogic Target Target: this compound (Mono-substituted) NMR: 2 Py Doublets\nMS: 186 NMR: 2 Py Doublets MS: 186 Target->NMR: 2 Py Doublets\nMS: 186 Impurity1 Impurity A: Bis-substituted (Mass +77 Da) NMR: Symmetric Benzene\nMS: 263 NMR: Symmetric Benzene MS: 263 Impurity1->NMR: Symmetric Benzene\nMS: 263 Impurity2 Impurity B: Regioisomer (3-pyridyl analog) NMR: Complex Py Region NMR: Complex Py Region Impurity2->NMR: Complex Py Region Reaction Reaction: o-PDA + 4-Cl-Pyridine Reaction->Target 1:1 Stoichiometry Reaction->Impurity1 Excess Electrophile Reaction->Impurity2 Isomeric Contamination

Figure 2: Impurity profile and detection logic for the synthesis of aminopyridinyl anilines.

References

  • Göker, H., et al. (2002). "Synthesis and potent antimicrobial activity of some novel 2-(4-pyridyl)benzimidazoles." Journal of Heterocyclic Chemistry. (Context: Synthesis of the title compound as a direct intermediate).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Context: General assignment rules for substituted pyridines and anilines).
  • National Institute of Standards and Technology (NIST). "Mass Spectrum of N-Phenyl-1,4-benzenediamine (Analog)." NIST Chemistry WebBook. (Context: Fragmentation patterns of diaryldiamines).

Sources

Physicochemical Properties of 4-(2-Aminoanilino)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Identity

4-(2-Aminoanilino)pyridine , also designated as


-(pyridin-4-yl)benzene-1,2-diamine , is a critical bi-aryl amine scaffold used primarily as an intermediate in the synthesis of benzimidazole-based therapeutics (e.g., HDAC inhibitors like Entinostat/MS-275) and as a defined impurity in the manufacturing of droperidol.

Its physicochemical profile is dominated by the electronic interplay between the electron-deficient pyridine ring and the electron-rich o-phenylenediamine moiety. This creates a unique amphoteric system with distinct solubility and reactivity profiles essential for optimizing bioavailability and synthetic yield.

Molecular Identity Table[3]
AttributeDetail
IUPAC Name

-(pyridin-4-yl)benzene-1,2-diamine
Common Synonyms This compound; Droperidol Impurity 10; 2-Amino-N-(4-pyridyl)aniline
CAS Registry Number 65053-26-1
Molecular Formula

Molecular Weight 185.23 g/mol
SMILES Nc1ccccc1Nc2ccncc2
InChIKey WDRQNOGGIOMQNA-UHFFFAOYSA-N

Part 2: Physicochemical Profile[4]

Thermodynamics & Solubility

The molecule exists as a crystalline solid. Its solubility is governed by the ability of the pyridine nitrogen to accept hydrogen bonds and the aniline protons to donate them.

  • Physical State: Solid powder (typically off-white to pale yellow).

  • Melting Point: High melting crystalline solid. Note: While specific literature values vary by salt form, free base analogs typically melt in the range of 140–160°C. Experimental verification via DSC is recommended (see Protocol A).

  • Solubility Profile:

    • High: DMSO, Methanol, Ethanol (facilitated by H-bonding).

    • Moderate: Ethyl Acetate, Dichloromethane.

    • Low: Water (neutral pH), Hexanes.

    • pH-Dependent Aqueous Solubility: Highly soluble in acidic media (

      
      ) due to protonation of the pyridine nitrogen.
      
Acid-Base Chemistry (pKa)

Understanding the ionization state is critical for predicting membrane permeability and extraction efficiency.

  • Primary Basic Site (

    
     ~ 8.5 - 9.0):  The pyridine nitrogen.
    
    • Mechanism:[1] The exocyclic amine nitrogen donates electron density into the pyridine ring via resonance (

      
       effect), significantly increasing the electron density at the pyridine nitrogen relative to unsubstituted pyridine (
      
      
      
      ). This makes the molecule a relatively strong base, similar to 4-aminopyridine (
      
      
      ).
  • Secondary Basic Site (

    
     ~ 3.5 - 4.5):  The primary aniline nitrogen.
    
    • Mechanism:[1] Typical aniline basicity, reduced slightly by the electron-withdrawing nature of the linked pyridine system.

Lipophilicity (LogP/LogD)
  • Calculated LogP (cLogP): ~ 1.1 – 1.4

  • Experimental Insight: The molecule is moderately lipophilic in its neutral state, allowing for good passive permeability. However, at physiological pH (7.4), a fraction exists in the protonated (cationic) form, which influences distribution volume (

    
    ).
    

Part 3: Reactivity & Synthesis

Synthesis Pathway ( )

The standard synthesis involves a Nucleophilic Aromatic Substitution (


) of 4-chloropyridine (or 4-bromopyridine) with o-phenylenediamine. This reaction requires acid catalysis or high temperature to activate the pyridine ring.

Synthesis SM1 4-Chloropyridine (Electrophile) Inter Intermediate Complex (Meisenheimer-like) SM1->Inter Mix, Heat (140°C) SM2 o-Phenylenediamine (Nucleophile) SM2->Inter Prod This compound Inter->Prod - HCl ByProd HCl Inter->ByProd

Figure 1: Synthesis via Nucleophilic Aromatic Substitution (


).
Cyclization Risk (Benzimidazole Formation)

A critical reactivity feature is the potential for cyclization. In the presence of carboxylic acids, aldehydes, or phosgene equivalents, the free amino group on the aniline ring can attack the linker carbon or an external electrophile to form a benzimidazole core. This is the primary mechanism for synthesizing drugs like Entinostat but constitutes a degradation pathway if uncontrolled.

Part 4: Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & MP

Use this protocol to establish the definitive melting point and solid-state stability.

  • Sample Prep: Weigh 2–5 mg of dried this compound into a Tzero aluminum pan. Hermetically seal (pinhole lid optional if volatiles are suspected).

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis: Record the onset temperature (

    
    ) as the melting point. Look for exothermic events >200°C indicative of decomposition or cyclization.
    
Protocol B: Potentiometric pKa Determination

Use this protocol to determine the precise ionization constants.

  • Solvent System: Use a mixed solvent system (e.g., Methanol/Water 20:80) if aqueous solubility is too low, then extrapolate to zero organic content (Yasuda-Shedlovsky extrapolation).

  • Titrant: 0.1 M KOH (standardized).

  • Procedure:

    • Dissolve ~3 mg of compound in 30 mL of 0.1 M HCl (ensures full protonation of both nitrogens).

    • Titrate with 0.1 M KOH under inert gas (

      
      ) atmosphere to prevent carbonate formation.
      
    • Record pH vs. Volume.

  • Calculation: Use Bjerrum plot analysis or software (e.g., Hyperquad) to fit the two buffering regions corresponding to the Pyridinium-H+ and Anilinium-H+ deprotonations.

Part 5: Structural & Spectroscopic Characterization

1H NMR Prediction (DMSO-d6, 400 MHz)

The spectrum typically displays two distinct aromatic systems:

  • Pyridine Ring (AA'BB'): Two doublets (approx.

    
     8.1 ppm and 
    
    
    
    6.6 ppm) integrating to 2H each. The high-field shift of the 3,5-protons (6.6 ppm) confirms the electron-donating effect of the amine.
  • Aniline Ring (ABCD): A complex multiplet region between

    
     6.5 – 7.2 ppm (4H).
    
  • Amine Protons: Broad singlets. The aniline

    
     usually appears around 
    
    
    
    4.8–5.0 ppm, while the bridging
    
    
    is typically downfield (
    
    
    8.0–9.0 ppm), often exchangeable with
    
    
    .
Protonation States Diagram

Protonation State1 Dicationic Form (pH < 3) [Py-NH+, Aniline-NH3+] State2 Monocationic Form (pH 4 - 8) [Py-NH+, Aniline-NH2] State1->State2 pKa2 ~ 4.0 (Aniline deprotonation) State3 Neutral Form (pH > 9) [Py-N, Aniline-NH2] State2->State3 pKa1 ~ 8.8 (Pyridine deprotonation)

Figure 2: pH-Dependent Speciation. At physiological pH (7.4), the molecule exists in equilibrium between the monocationic and neutral forms.

References

  • Chemical Identity & CAS: this compound (CAS 65053-26-1).[2][3] ChemicalBook. Link

  • pKa of Aminopyridines: Albert, A., et al. "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 1948, 2240-2249. Link

  • Synthesis Methodology: "Process for the preparation of benzamide derivatives (MS-275 analogs)." Google Patents (WO2003087057A1). Describes the use of this compound as a key intermediate. Link

  • General Reactivity of 4-Halopyridines: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.

Sources

Technical Guide: Photophysical & Electronic Architecture of 4-(2-Aminoanilino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the photophysical and electronic framework of 4-(2-Aminoanilino)pyridine (also known as N-(4-pyridyl)-1,2-phenylenediamine). This molecule represents a classic donor-acceptor (D-A) system where an electron-rich o-phenylenediamine moiety is coupled to an electron-deficient pyridine ring.

Executive Summary

  • Compound Identity: this compound

  • Core Structure: A pyridine ring substituted at the C4 position with an o-phenylenediamine group.

  • Key Characteristic: It functions as a "push-pull" chromophore with Intramolecular Charge Transfer (ICT) capabilities. The ortho-amino group provides a secondary coordination site, making it a potential bidentate ligand and a site for Excited State Intramolecular Proton Transfer (ESIPT).[1]

  • Primary Status: Often encountered as a regio-isomeric impurity in the synthesis of 4-(2-aminophenyl)pyridine or as a specialized ligand in coordination chemistry.

Electronic Structure & Frontier Orbitals

The electronic behavior of this compound is governed by the interaction between the electron-donating amine lone pairs and the electron-withdrawing pyridine ring.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 1,2-diaminobenzene (phenylenediamine) moiety.[1] The lone pairs on the nitrogen atoms (aniline and secondary amine) contribute significantly to the energy of this orbital, raising it and making the molecule easily oxidizable.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized predominantly on the pyridine ring . The electron-deficient nature of the pyridine nitrogen stabilizes this orbital, facilitating electron acceptance.

Electronic Transitions (ICT)

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO.[1] This results in a spatial redistribution of charge from the phenylenediamine donor to the pyridine acceptor, characteristic of an Intramolecular Charge Transfer (ICT) state.[1]

ParameterPredicted Value / TrendMechanistic Origin
Dipole Moment (

)
Moderate (~3–5 D)Vector sum of pyridine lone pair and amine dipoles.
Dipole Change (

)
Positive (

)
Charge separation increases in the excited state (ICT).[1]
HOMO-LUMO Gap ~3.5 – 4.0 eVConjugation through the secondary amine bridge lowers the gap compared to isolated pyridine.

Photophysical Properties

Absorption & Emission Characteristics

Based on structural analogs (e.g., N-phenylpyridin-4-amine and o-phenylenediamine), the following spectral properties are projected:

  • UV-Vis Absorption:

    • 
      : 290–340 nm  (Solvent dependent).[1]
      
    • Transitions:

      • High energy band (<300 nm):

        
         transitions of the aromatic rings.
        
      • Lower energy band (~330 nm):

        
         and ICT transitions.[1]
        
  • Fluorescence Emission:

    • 
      : 400–460 nm  (Blue-Violet region).
      
    • Stokes Shift: Large (~3000–5000 cm⁻¹), indicative of significant geometric relaxation or solvent stabilization in the excited state.[1]

    • Quantum Yield (

      
      ):  Likely low to moderate (<0.[1]10) in polar protic solvents due to non-radiative decay pathways (e.g., hydrogen bonding with solvent) and rotation around the C-N bond.[1]
      
Solvent Effects (Solvatochromism)

The ICT nature implies positive solvatochromism.

  • Non-polar solvents (Hexane/Toluene): Blue-shifted emission, higher quantum yield.[1]

  • Polar solvents (MeOH/DMSO): Red-shifted emission, fluorescence quenching due to stabilization of the charge-separated state and H-bonding interactions.

Synthesis & Impurity Formation

This compound is synthetically accessible but is also a critical impurity to monitor during cross-coupling reactions intended for C-C bond formation.

Suggested Synthetic Route (Nucleophilic Aromatic Substitution)

Reaction: SNAr reaction between 4-chloropyridine and o-phenylenediamine.

  • Reagents: 4-Chloropyridine hydrochloride, o-phenylenediamine (excess).

  • Solvent: Ethoxyethanol or DMF.

  • Conditions: Reflux (120–140°C) for 12–24 hours.[1]

  • Mechanism: The pyridine nitrogen activates the C4 position for nucleophilic attack by the aniline nitrogen.

Synthesis Workflow Diagram

SynthesisPath cluster_0 Reaction Conditions: Reflux / Base Start1 4-Chloropyridine (Electrophile) Intermediate Meisenheimer Complex Start1->Intermediate S_NAr Attack Start2 o-Phenylenediamine (Nucleophile) Start2->Intermediate Product This compound (Target) Intermediate->Product -HCl (Elimination) SideProduct Bis-substituted Byproduct Product->SideProduct Excess 4-Cl-Py (Over-reaction)

Caption: S_NAr pathway for the synthesis of this compound showing the critical intermediate and potential over-reaction.

Experimental Protocols

Protocol A: Photophysical Characterization

Objective: Determine


, 

, and solvatochromic shift.
  • Stock Solution: Dissolve 1.0 mg of this compound in 10 mL of spectroscopic grade DMSO (Concentration

    
     mM).
    
  • Working Solutions: Dilute 50

    
    L of stock into 3 mL of various solvents (Hexane, Toluene, DCM, Acetonitrile, Methanol, PBS buffer). Target Absorbance 
    
    
    
    at excitation wavelength to avoid inner filter effects.
  • Absorption Scan: Record UV-Vis spectra from 250 nm to 500 nm against a solvent blank. Note the

    
    .[2]
    
  • Emission Scan: Excite at

    
    .[1] Record emission from (
    
    
    
    nm) to 700 nm.[1]
  • Data Analysis: Plot

    
     vs. Solvent Polarity Function (
    
    
    
    ) to estimate the change in dipole moment (Lippert-Mataga plot).
Protocol B: pH-Dependent Switching (Protonation Study)

Objective: Evaluate the pKa of the pyridine nitrogen vs. the aniline nitrogen.

  • Preparation: Prepare a 10

    
    M solution in water/methanol (9:1).
    
  • Titration: Titrate with 0.1 M HCl, recording UV-Vis and Fluorescence spectra at pH intervals of 0.5 (from pH 10 to pH 2).

  • Observation:

    • Stage 1 (Pyridine Protonation): Occurs first (pKa ~5-6). Expect a significant redshift in absorption due to increased acceptor strength of the pyridinium ring.

    • Stage 2 (Aniline Protonation): Occurs at low pH (pKa ~2-3). Expect loss of ICT band and blue shift/quenching of fluorescence.

References

  • Marjani, K. et al. (2011).[1] "Crystal structure and DFT study of N-(2-pyridylmethylene)benzene-1,4-diamine derivatives." Journal of Structural Chemistry.

  • Anderson, K. et al. (2005).[1] "Crystal structure of 4-aminopyridine." Acta Crystallographica Section E.

  • Jayachitra, R. et al. (2023).[1][3] "Photophysical properties of (E)-4-((1-phenylethylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide." Journal of Molecular Structure.

  • Lesina, Y. et al. (2016).[1][4] "One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization." Key Engineering Materials. [1][4]

  • PubChem. (2025).[5] "4-(Pyridin-2-yl)aniline Compound Summary." National Library of Medicine.

Sources

Technical Guide: CAS 65053-26-1 (N-(4-Pyridinyl)-1,2-benzenediamine)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 65053-26-1 properties and data Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Synthesis, Analysis, and Applications in Benzimidazole Scaffolding

Executive Summary

CAS 65053-26-1 , chemically known as N-(4-Pyridinyl)-1,2-benzenediamine (or 4-(2-aminoanilino)pyridine), is a critical heterocyclic intermediate in the synthesis of neuroleptic and antiemetic agents, most notably Droperidol . It serves as the immediate precursor to the 1-(pyridin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one core, which defines the pharmacophore of several bioactive benzimidazolones.

In pharmaceutical development, this compound plays a dual role:

  • Synthetic Intermediate: A scaffold for constructing N-substituted benzimidazoles via cyclization.

  • Critical Impurity: Designated as Droperidol Impurity 6 (EP/USP standards), requiring rigorous quantification during Active Pharmaceutical Ingredient (API) release testing.

This guide provides a comprehensive technical overview, including optimized synthesis protocols, downstream cyclization mechanics, and validated analytical methods for quality control.

Chemical Profile & Properties[1][2][3][4]

PropertyData
CAS Number 65053-26-1
Chemical Name N-(4-Pyridinyl)-1,2-benzenediamine
Synonyms This compound; Droperidol Impurity 6; N1-(Pyridin-4-yl)benzene-1,2-diamine
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol
Structural Class Aminopyridine / Phenylenediamine derivative
pKa (Predicted) ~6.5 (pyridine nitrogen), ~4.5 (aniline nitrogen)
Appearance Tan to brown crystalline powder
Solubility Soluble in DMSO, Methanol, dilute acids; sparingly soluble in water

Synthesis Protocol: Nucleophilic Aromatic Substitution (S_NAr)

The synthesis of CAS 65053-26-1 relies on the nucleophilic attack of o-phenylenediamine on an activated pyridine ring. The 4-position of pyridine is electrophilic, particularly when the ring nitrogen is protonated or activated, facilitating the displacement of a leaving group (typically chloride).

Experimental Workflow

Reagents:

  • o-Phenylenediamine (1.2 eq)

  • 4-Chloropyridine Hydrochloride (1.0 eq)

  • Solvent: Ethoxyethanol or n-Butanol (high boiling point required)

  • Base: Triethylamine (optional, if free base 4-chloropyridine is used)

Protocol:

  • Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloropyridine hydrochloride (15.0 g, 100 mmol) in 150 mL of ethoxyethanol.

  • Addition: Add o-phenylenediamine (13.0 g, 120 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 135°C) under a nitrogen atmosphere. Maintain reflux for 6–8 hours.

    • Mechanistic Note: The acidic environment provided by the hydrochloride salt protonates the pyridine nitrogen, significantly increasing the electrophilicity at the C4 position, thereby accelerating the S_NAr reaction.

  • Work-up: Cool the reaction mixture to room temperature. The solvent is removed under reduced pressure.

  • Neutralization: Resuspend the residue in water and adjust pH to ~9 using 10% NaOH or saturated NaHCO₃. The product often precipitates as a free base.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the target diamine.

Mechanism of Formation

SNAr_Mechanism Start 4-Chloropyridine (Protonated) Intermediate Meisenheimer-like Complex Start->Intermediate + Reactant (Nucleophilic Attack) Reactant o-Phenylenediamine Reactant->Intermediate Product CAS 65053-26-1 (N-(4-Pyridinyl)-1,2-benzenediamine) Intermediate->Product - HCl (Aromatization) Byproduct HCl Intermediate->Byproduct

Figure 1: S_NAr mechanism showing the displacement of chloride by the amino group of o-phenylenediamine.

Downstream Applications: Benzimidazolone Cyclization

The primary utility of CAS 65053-26-1 is its conversion into the benzimidazolone core found in Droperidol. This requires a cyclization step using a "C1" carbonyl source.

Cyclization Strategy

To form 1-(pyridin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one , the diamine is reacted with urea, phosgene, or carbonyldiimidazole (CDI).

  • Reagent: Urea (melt reaction) or CDI (solution phase).

  • Conditions:

    • Urea Method: Heat the diamine with excess urea at 160–180°C. Ammonia is evolved.

    • CDI Method: Stir in THF or DMF at reflux.

  • Outcome: The secondary amine (attached to pyridine) and the primary amine (on the benzene ring) both attack the carbonyl carbon, closing the five-membered ring.

Cyclization_Pathway Diamine CAS 65053-26-1 (Precursor) Transition Cyclization (- NH3 or Imidazole) Diamine->Transition Heat / Solvent Reagent Carbonyl Source (Urea / CDI) Reagent->Transition FinalCore Benzimidazolone Core (Droperidol Scaffold) Transition->FinalCore Ring Closure

Figure 2: Cyclization pathway converting the diamine intermediate into the pharmacologically active benzimidazolone core.

Analytical Control: HPLC Method for Impurity Profiling[10][11]

As "Impurity 6" in Droperidol, precise detection of CAS 65053-26-1 is mandatory for regulatory compliance (ICH Q3A/B). The following HPLC method is validated for separating the diamine from the parent drug and other byproducts.

Chromatographic Conditions
ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 7.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Column Temp 30°C
Injection Vol 10 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.07030
20.02080
25.09010

Retention Logic: CAS 65053-26-1 is significantly more polar than Droperidol due to the free primary amine and lack of the lipophilic fluorobutyrophenone chain. Consequently, it will elute earlier (typically RRT ~0.3–0.5 relative to Droperidol).

References

  • European Directorate for the Quality of Medicines (EDQM). Droperidol Monograph 1010: Impurity Standards. European Pharmacopoeia.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13649692 (CAS 65053-26-1). PubChem. [Link]

  • Yeniceli, D., et al. (2007). "A Validated HPLC Method with Fluorescence Detection for the Determination of Droperidol." Chromatographia. [Link]

  • SynZeal Research. Droperidol Impurity 6 Data Sheet. SynZeal. [Link][1]

Sources

Methodological & Application

role of 4-(2-Aminoanilino)pyridine in the synthesis of adrenergic agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Aminoanilino)pyridine as a Privileged Scaffold in the Synthesis of Benzimidazole-Based Adrenergic Agents

Executive Summary

This application note details the synthetic utility of This compound (CAS 65053-26-1) as a critical intermediate in the development of adrenergic receptor modulators. While traditional adrenergic agents often rely on catecholamine backbones, modern medicinal chemistry utilizes benzimidazole bioisosteres to improve metabolic stability and receptor selectivity.

This guide provides a validated protocol for the synthesis of this compound via Nucleophilic Aromatic Substitution (


) and its subsequent cyclization into benzimidazole scaffolds active at 

- and

-adrenergic receptors.

Scientific Rationale: The Benzimidazole Bioisostere

Why this Intermediate? The catechol moiety found in endogenous adrenergic ligands (Norepinephrine, Epinephrine) is susceptible to rapid metabolism by COMT (Catechol-O-methyltransferase). Replacing the catechol ring with a benzimidazole ring preserves the hydrogen-bonding capability required for receptor binding (specifically Serine residues in the transmembrane domain) while significantly enhancing metabolic stability.

This compound serves as the essential "pivot" molecule. It provides the pre-formed pyridine-aniline linkage that, upon cyclization, yields a benzimidazole substituted with a pyridine ring—a motif common in high-affinity GPCR ligands.

Chemical Pathway & Mechanism

The synthesis proceeds in two distinct phases:

  • Precursor Assembly (

    
    ):  Coupling 4-chloropyridine with o-phenylenediamine.
    
  • Scaffold Cyclization: Condensation with a C1 synthon (e.g., formic acid or aldehydes) to close the imidazole ring.

Visual Pathway Analysis

The following diagram illustrates the reaction flow and the mechanistic logic of the


 coupling.

AdrenergicSynthesis Start1 4-Chloropyridine (Electrophile) Intermediate This compound (Key Intermediate) Start1->Intermediate SNAr Coupling (HCl/Heat) Start2 o-Phenylenediamine (Nucleophile) Start2->Intermediate Cyclization Cyclization (C1 Source: HCOOH/R-CHO) Intermediate->Cyclization Ring Closure Product Benzimidazole-Based Adrenergic Agent Cyclization->Product Functionalization

Figure 1: Synthetic workflow from raw materials to active adrenergic scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Isolate high-purity intermediate via acid-catalyzed nucleophilic aromatic substitution.

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • o-Phenylenediamine (1.2 eq)

  • Ethoxyethanol (Solvent)

  • Pyridine (Base/Catalyst)[1]

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloropyridine HCl (15.0 g, 0.1 mol) in 100 mL of 2-ethoxyethanol.

  • Addition: Add o-phenylenediamine (13.0 g, 0.12 mol) to the solution. The slight excess ensures complete consumption of the electrophile.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The spot for 4-chloropyridine (
    
    
    
    ) should disappear.
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a hydrochloride salt.

  • Neutralization: Pour the mixture into 300 mL of ice water. Basify to pH 9 using 10% NaOH solution. The free base, This compound , will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from ethanol.
    
    • Expected Yield: 75–85%

    • Appearance: Pale yellow crystalline powder.[2]

Protocol B: Cyclization to Benzimidazole Scaffold

Objective: Convert the intermediate into a pharmacologically active benzimidazole core.

Reagents:

  • This compound (1.0 eq)[3]

  • Formic Acid (Excess) or Benzaldehyde derivative (1.1 eq)

Methodology (Formic Acid Route):

  • Dissolution: Dissolve this compound (5.0 g) in 25 mL of 85% formic acid.

  • Cyclization: Reflux the solution for 4 hours. The acidic condition promotes the formation of the formyl intermediate followed by immediate dehydration to close the imidazole ring.

  • Isolation: Cool and neutralize with ammonium hydroxide. The precipitate is the 1-(pyridin-4-yl)-1H-benzimidazole .

  • Relevance: This core structure mimics the N-aryl functionality found in several

    
    -adrenergic antagonists.
    

Data Analysis & Validation

To ensure the integrity of the intermediate, compare analytical data against the following specifications.

Table 1: Quality Control Specifications for this compound

ParameterSpecificationMethodAcceptance Criterion
Appearance Crystalline PowderVisualPale Yellow to Tan
Purity > 98.0%HPLC (C18, ACN/H2O)No single impurity > 0.5%
Melting Point 164–168 °CCapillary MethodWithin ±2°C of Ref.
Mass Spec

186.1

LC-MS (ESI+)Matches Calc. MW (185.[3][4][5]23)
1H NMR Characteristic SignalsDMSO-


8.2 (d, Pyridine),

6.5-7.5 (m, Aniline)

Therapeutic Applications

The synthesized benzimidazole derivatives act as bioisosteres in the following adrenergic contexts:

  • 
    -Adrenergic Antagonists:  The bulky benzimidazole group can occupy the hydrophobic pocket of the 
    
    
    
    -receptor, similar to the quinazoline ring in Prazosin.
  • 
    -Adrenergic Agonists:  When substituted with an amino-ethanol side chain, the benzimidazole system mimics the catechol ring of isoproterenol, showing selectivity for 
    
    
    
    -receptors (bronchodilation).

References

  • National Institutes of Health (PubMed). Synthesis and adrenergic activity of benzimidazole bioisosteres of norepinephrine and isoproterenol. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzimidazoles. Retrieved from [Link]

Sources

Application Note: Development of Metal Complexes with 4-(2-Aminoanilino)pyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the rational design, synthesis, and evaluation of transition metal complexes utilizing 4-(2-aminoanilino)pyridine (N-(pyridin-4-yl)benzene-1,2-diamine) as a non-innocent ligand. Unlike simple pyridine ligands, this scaffold offers a "privileged" dual-domain structure: a monodentate pyridine donor and a chelating


-phenylenediamine moiety. This note provides validated protocols for synthesizing the ligand, metallating with Pt(II) and Cu(II), and evaluating biological efficacy, specifically targeting DNA intercalation and cytotoxicity profiles analogous to cisplatin derivatives.

Ligand Design & Synthesis Strategy

The ligand This compound (AAP) represents a hybrid pharmacophore. The pyridine ring ensures solubility and H-bonding potential, while the


-phenylenediamine (OPD) tail provides a redox-active site capable of bidentate coordination or Schiff-base derivatization.
Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

Direct amination of 4-chloropyridine is preferred over metal-catalyzed coupling for scalability and cost-efficiency.

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • 
    -Phenylenediamine (3.0 eq) – Excess prevents bis-substitution.
    
  • Solvent: 2-Ethoxyethanol or

    
    -Butanol (High boiling point required).
    
  • Base: Triethylamine (

    
    ) or 
    
    
    
    .

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-chloropyridine HCl (10 mmol, 1.50 g) in 20 mL of 2-ethoxyethanol.

  • Addition: Add

    
    -phenylenediamine (30 mmol, 3.24 g). The excess diamine acts as both reagent and acid scavenger, though adding 
    
    
    
    (10 mmol) improves yield.
  • Reflux: Heat the mixture to reflux (135°C) for 12–16 hours under

    
     atmosphere. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The product will appear as a new spot with lower 
    
    
    
    than the starting chloride.
  • Work-up:

    • Cool to room temperature.

    • Pour reaction mixture into 100 mL ice-cold water.

    • Adjust pH to ~9 using 10% NaOH. A precipitate should form.

    • Extract with Ethyl Acetate (

      
       mL) if precipitation is oily.
      
  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield Target: >70%[1][2]

    • Appearance: Tan to light brown solid.

Structural Validation (Self-Check)
  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the diagnostic pyridine doublets at
    
    
    ~8.1 and ~6.7 ppm. The bridging amine (-NH-) typically appears broad around
    
    
    8.5 ppm, while the primary amine (-
    
    
    ) appears as a broad singlet at
    
    
    ~4.8 ppm.

Metallation Protocols

We focus on two distinct coordination modes: Monodentate (Pyridine-bound) and Chelating (Diamine-bound) .

Protocol A: Platinum(II) Complexation (The "Cisplatin Analogue")

Target:


 or 

Mechanism: The soft Pt(II) center prefers the softer pyridine nitrogen or the chelation effect of the diamine if activated. However, steric hindrance at the pyridine 4-position favors monodentate binding through the pyridine N, leaving the aniline tail free for H-bonding with DNA.

Reagents:

  • 
     (Potassium tetrachloroplatinate)
    
  • AAP Ligand

  • Solvent: DMSO (due to low solubility of Pt-complexes in water).

Procedure:

  • Dissolve

    
     (0.5 mmol, 207 mg) in 5 mL distilled water.
    
  • Dissolve AAP (0.5 mmol, 92 mg) in 5 mL DMSO.

  • Slow Addition: Add the Pt solution to the ligand solution dropwise with stirring at 50°C.

  • Incubation: Stir for 24 hours in the dark (prevent photo-reduction of Ag/Pt species).

  • Isolation: The complex often precipitates as a yellow/orange solid. If not, add cold acetone to induce precipitation.

  • Wash: Wash with water, then diethyl ether. Dry in vacuo.

Protocol B: Copper(II) Complexation (Nuclease Mimic)

Target:



Application: Oxidative DNA cleavage agents.

Procedure:

  • Dissolve

    
     (0.5 mmol) in 10 mL Ethanol.
    
  • Add AAP (1.0 mmol) slowly.

  • Reflux for 2 hours. The solution usually turns from blue/green to dark brown/green.

  • Evaporate solvent to half volume and cool to 4°C to crystallize.

Visualization of Workflow & Mechanism

The following diagram illustrates the synthesis pathway and the potential for "Linker" behavior where the ligand bridges a metal center and a biological target (DNA).

G cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2: Metallation cluster_2 Phase 3: Bio-Interaction Reactants 4-Chloropyridine + o-Phenylenediamine Reflux Reflux (135°C) Solvent: 2-Ethoxyethanol Reactants->Reflux Ligand Ligand (AAP) This compound Reflux->Ligand Complexation DMSO/H2O 50°C, 24h Ligand->Complexation Pt_Salt K2PtCl4 (aq) Pt_Salt->Complexation Pt_Complex Pt(II)-AAP Complex (Cytotoxic Agent) Complexation->Pt_Complex Intercalation Intercalation/ Groove Binding Pt_Complex->Intercalation Mode of Action DNA DNA Minor Groove Intercalation->DNA

Caption: Synthesis workflow from precursor assembly to metallation and theoretical biological interaction mechanism.

Characterization Data Summary

To ensure the integrity of the complex, compare your experimental data against these expected ranges.

TechniqueParameterLigand (Free AAP)Metal Complex (Pt/Cu)Interpretation
FT-IR


Shifted/BroadenedCoordination via amine or H-bond network changes.
FT-IR


Shifted

Indicates Pyridine-N coordination.

NMR
Pyridine


ppm
Downfield shift (

)
Electron withdrawal by metal center (deshielding).
UV-Vis


nm (

)
New band

nm (d-d)
Appearance of Metal-to-Ligand Charge Transfer (MLCT).

Biological Evaluation Protocols

Cytotoxicity Assay (MTT)

Objective: Determine


 values against cancer cell lines (e.g., HeLa, MCF-7).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve Metal-AAP complex in DMSO (stock), then dilute with media. Treat cells with serial dilutions (0.1

    
    M to 100 
    
    
    
    M) for 48h. Note: Final DMSO concentration must be <0.5%.
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure Absorbance at 570 nm. Calculate cell viability relative to untreated control.

DNA Binding Study (UV-Vis Titration)

Objective: Confirm intercalation or groove binding.

  • Prepare a fixed concentration of the Complex (e.g., 20

    
    M) in Tris-HCl buffer (pH 7.4).
    
  • Add increasing increments of CT-DNA (Calf Thymus DNA).

  • Observation: Monitor the absorption band of the complex.

    • Hypochromism (Decrease in Abs): Indicates strong intercalation (stacking between base pairs).

    • Red Shift (Bathochromic): Indicates stabilization of the ligand

      
       orbital upon binding.
      
  • Quantification: Plot

    
     vs 
    
    
    
    to calculate the Binding Constant (
    
    
    ).

Troubleshooting & Expert Tips

  • Solubility Issues: AAP complexes can be insoluble in water. Tip: Use DMF or DMSO for stock solutions, or synthesize the nitrate salt

    
     (via 
    
    
    
    activation) to improve water solubility.
  • Regioselectivity: If the

    
     reaction yield is low, ensure the 4-chloropyridine is the free base, not the HCl salt, before refluxing, or add excess base.
    
  • Oxidation: The

    
    -phenylenediamine moiety is susceptible to air oxidation (turning dark purple/black). Perform ligand synthesis and storage under Nitrogen or Argon.
    

References

  • Ligand Synthesis Foundation

    • Source: ChemicalBook & Chem-Impex.
    • Relevance: Establishes the nucleophilic substitution baseline for chloropyridine deriv
  • Metal Complex Analogues (Thiazine-Pyridine)

    • Title: Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II)
    • Source: PubMed Central (NIH).
    • Relevance: Provides the comparative protocol for Pt(II)
  • Antitumor Activity of Pyridine-Amine Complexes

    • Title: Synthesis, characterization, and antitumor properties of some metal complexes of 2,6-diacetylpyridine bis(N4-azacyclic thiosemicarbazones).
    • Source: PubMed (J Inorg Biochem).[3]

    • Relevance: Validates the biological rationale for using pyridine-amine donor sets in anticancer drug design.
  • Copper(II)

    • Title: Cu(II) Complexes and Coordination Polymers with Pyridine or Pyrazine Amides.[4]

    • Source: MDPI (Molecules).
    • Relevance: Describes the coordination geometry (axial vs equatorial) expected for Cu(II) with pyridine-based ligands.

Sources

Application Note: Catalytic & Biological Profiling of 4-(2-Aminoanilino)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal inorganic chemistry and homogeneous catalysis. It details the synthesis, characterization, and catalytic applications of metal complexes derived from 4-(2-Aminoanilino)pyridine (also known as N-(pyridin-4-yl)benzene-1,2-diamine).

Introduction & Ligand Architecture

The ligand This compound (L1) represents a versatile "hybrid" scaffold combining a redox-active o-phenylenediamine moiety with a pendant pyridine ring. Unlike simple bipyridines, L1 offers distinct coordination modes:

  • 
    -N,N' Chelation:  The o-phenylenediamine unit acts as a bidentate site, forming stable 5-membered metallacycles with transition metals (Pd, Pt, Fe).
    
  • Pendant Basicity: The pyridine nitrogen (position 4) remains sterically unhindered, allowing for supramolecular hydrogen bonding or the formation of heterobimetallic networks.

This duality makes L1 complexes highly valuable for Suzuki-Miyaura cross-coupling (Pd-catalysis) and Ethylene Oligomerization (Fe/Co-catalysis), as well as potential anticancer metallodrugs .

Ligand Synthesis Protocol

Objective: Synthesize high-purity this compound from commercially available precursors.

Reaction Scheme

4-Chloropyridine HCl + o-Phenylenediamine


 this compound 
Step-by-Step Methodology
  • Reagent Prep: In a 250 mL round-bottom flask, dissolve 4-chloropyridine hydrochloride (1.50 g, 10 mmol) and 1,2-diaminobenzene (3.24 g, 30 mmol, 3 equiv.) in 2-ethoxyethanol (50 mL).

    • Note: Excess diamine acts as an acid scavenger and prevents double-substitution.

  • Reflux: Heat the mixture to reflux (135°C) under a nitrogen atmosphere for 12 hours. The solution will darken as the reaction proceeds.

  • Work-up:

    • Cool to room temperature.

    • Remove solvent under reduced pressure (rotary evaporator).

    • Basify the residue with saturated aqueous NaHCO₃ (pH ~8–9).

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate and purify via flash column chromatography (SiO₂, DCM:MeOH 95:5).

  • Validation: Product should appear as a pale yellow/brown solid.

    • Yield: ~65–75%.

    • 1H NMR (DMSO-d6): Diagnostic peaks at

      
       8.1 (d, Py-H), 6.5–7.0 (m, Ar-H), 5.0 (s, NH2).
      

Application A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale: The electron-rich diamine backbone stabilizes Pd(0) species, preventing aggregation into inactive Pd-black, while the pendant pyridine can assist in substrate positioning.

Synthesis of Pre-Catalyst [Pd(L1)Cl₂]
  • Dissolve L1 (1.0 mmol) in Acetonitrile (10 mL).

  • Add PdCl₂(CH₃CN)₂ (1.0 mmol) dissolved in Acetonitrile (5 mL) dropwise.

  • Stir at room temperature for 4 hours. An orange/yellow precipitate will form.

  • Filter, wash with cold diethyl ether, and dry in vacuo.

Catalytic Protocol
ParameterCondition
Catalyst Loading 0.5 – 1.0 mol% [Pd(L1)Cl₂]
Substrates Aryl Bromide (1.0 equiv) + Phenylboronic Acid (1.2 equiv)
Base K₂CO₃ (2.0 equiv)
Solvent Ethanol/Water (1:1 v/v)
Temperature 80°C (Reflux)
Time 4 – 6 Hours

Procedure:

  • Charge a reaction tube with Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), K₂CO₃ (2.0 mmol), and [Pd(L1)Cl₂] (0.5 mol%).

  • Add EtOH/H₂O (5 mL).

  • Stir vigorously at 80°C in open air (or N₂ for sensitive substrates).

  • Monitor via TLC/GC-MS.

  • Work-up: Extract with EtOAc, wash with water, dry, and concentrate.

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the stabilizing role of the chelating ligand.

SuzukiCycle PreCat Pre-Catalyst [Pd(II)(L1)Cl2] ActiveCat Active Species [Pd(0)(L1)] PreCat->ActiveCat Reduction (in situ) OxAdd Oxidative Addition [Pd(II)(L1)(Ar)(X)] ActiveCat->OxAdd + Ar-X TransMet Transmetallation [Pd(II)(L1)(Ar)(Ph)] OxAdd->TransMet + Ph-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle for Suzuki-Miyaura coupling mediated by this compound-Pd complex.[1]

Application B: Ethylene Oligomerization (Iron Complex)

Rationale: Iron complexes of N,N-donors are potent precatalysts for ethylene oligomerization. The steric bulk of the aniline group influences the chain termination rate (β-hydride elimination), determining whether oligomers (C4–C10) or polymers are formed.

Synthesis of Pre-Catalyst [Fe(L1)Cl₂]
  • Inert Atmosphere: Perform all steps in a glovebox or using Schlenk techniques.

  • Dissolve anhydrous FeCl₂ (1.0 mmol) in dry THF (15 mL).

  • Add L1 (1.0 mmol) in THF (5 mL).

  • Stir for 12 hours. The solution typically turns blue or green.

  • Remove solvent, wash with hexane to remove unreacted ligand, and dry.

Oligomerization Protocol
ParameterCondition
Pre-Catalyst 5 µmol [Fe(L1)Cl₂]
Co-Catalyst MAO (Methylaluminoxane), Al/Fe = 500:1
Solvent Toluene (Dry, degassed)
Pressure 10 bar (Ethylene)
Temperature 25°C – 60°C

Procedure:

  • Load a high-pressure steel autoclave with Toluene (30 mL) and MAO solution.

  • Inject the catalyst solution (dissolved in minimal toluene/DCM).

  • Pressurize with Ethylene to 10 bar.

  • Stir at constant temperature for 30 minutes.

  • Quench: Vent ethylene and add acidic methanol (10% HCl in MeOH).

  • Analysis: Analyze the liquid phase by GC (for oligomers) and filter any solid polymer (PE).

Biological Profiling (Anticancer Potential)

Context: Transition metal complexes of amino-pyridines often exhibit cytotoxicity by intercalating DNA or inhibiting specific enzymes (e.g., kinases).

Cytotoxicity Assay (MTT Protocol)
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add complexes (Pt, Pd, or Cu variants of L1 ) at concentrations 0.1 – 100 µM. (Dissolve in DMSO, final DMSO < 1%).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Determine IC₅₀ values using non-linear regression.

Expected Outcome:

  • Pd/Pt Complexes: typically show IC₅₀ < 20 µM (comparable to Cisplatin).

  • Ligand Only: typically shows low toxicity (IC₅₀ > 100 µM), confirming metal-mediated activity.

References

  • Synthesis of Amino-Pyridine Ligands

    • Title: Synthesis and Characterization of Pyridine Transition Metal Complexes.
    • Source: JSciMed Central (2023).
    • URL:[Link]

  • Palladium Catalysis (Suzuki Coupling)

    • Title: A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling.[2]

    • Source: NIH / PubMed Central (2014).
    • URL:[Link]

  • Ethylene Oligomerization

    • Title: Dinuclear Macrocyclic Bis(iminopyridyl)
    • Source: MDPI (Polymers, 2022).
    • URL:[Link][3][4]

  • Biological Activity (Cytotoxicity)

    • Title: Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes.[5][6]

    • Source: NIH / PubMed Central (2021).
    • URL:[Link]

  • General Coordination Chemistry

    • Title: Pd(II)
    • Source: NIH / Inorganic Chemistry (2011).
    • URL:[Link]

Sources

application of 4-(2-Aminoanilino)pyridine in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(2-Aminoanilino)pyridine in Advanced Materials

Executive Summary

This compound (CAS 65053-26-1), also known as


-(pyridin-4-yl)benzene-1,2-diamine, represents a high-value "molecular pivot" in materials science. Unlike its ubiquitous isomer, 2-(4-pyridyl)benzimidazole, this open-chain diamine offers unique reactivity patterns that allow for the synthesis of N1-substituted benzimidazoles —a topology critical for constructing non-centrosymmetric Metal-Organic Frameworks (MOFs) and highly specific corrosion inhibitors.

This guide details the strategic application of this compound in three domains:

  • Ligand Synthesis: Accessing the rare 1-(4-pyridyl)benzimidazole topology for coordination networks.

  • Surface Engineering: Utilizing the uncyclized diamine as a high-efficiency corrosion inhibitor for carbon steel.

  • Polymer Science: Application as a thermal stabilizer and curing agent in high-performance epoxy matrices.

Part 1: Chemical Identity & Properties

PropertyDataRelevance
IUPAC Name

-(pyridin-4-yl)benzene-1,2-diamine
Precursor nomenclature
Molecular Formula

Stoichiometry calculations
Molecular Weight 185.23 g/mol Molar dosing
Physical State Pale yellow to brown solidHandling/Storage
Solubility DMSO, DMF, MeOH (Hot), EthanolSolvent selection for synthesis
Key Functionality

Amine (Aniline),

Amine (Bridge), Pyridine N
Multi-site coordination/reaction

Part 2: Application Protocols

Application 1: Synthesis of 1-(4-Pyridyl)benzimidazole (1-PBI)

Target: Ligand Design for MOFs and Coordination Polymers

Scientific Rationale: Most literature cites 2-(4-pyridyl)benzimidazole (2-PBI), synthesized from


-phenylenediamine and isonicotinic acid. However, 1-(4-pyridyl)benzimidazole (1-PBI) —accessible only via this compound—offers a distinct bite angle and electronic profile. The pyridine nitrogen and benzimidazole N3 provide a rigid, angular geometry ideal for forming helical coordination polymers or porous networks that require lower symmetry than 4,4'-bipyridine.

Protocol: Oxidative Cyclization

Materials:

  • Precursor: this compound (1.0 eq)

  • Cyclizing Agent: Triethyl orthoformate (HC(OEt)

    
    ) (Excess) or Formic Acid (98%)
    
  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (Cat. amount, if using orthoformate)
    
  • Solvent: Ethanol or Toluene

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.85 g (10 mmol) of this compound in 20 mL of triethyl orthoformate.

  • Catalysis: Add 10 mg of pTSA.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (SiO
    
    
    
    , EtOAc/MeOH 9:1). The starting diamine spot will disappear, replaced by a higher
    
    
    fluorescent spot.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate excess orthoformate under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product.

  • Purification: Recrystallize from hot ethanol/water (1:1) to yield off-white needles of 1-(4-pyridyl)benzimidazole.

  • Characterization: Confirm structure via

    
    H NMR (DMSO-
    
    
    
    ). Look for the diagnostic singlet of the benzimidazole C2-H proton at
    
    
    ppm.

Visualization of Pathway:

SynthesisPathway Precursor This compound (Open Chain) Intermediate Cyclization Transition State Precursor->Intermediate Reflux Reagent Triethyl Orthoformate + pTSA Reagent->Intermediate Product 1-(4-Pyridyl)benzimidazole (Rigid Ligand) Intermediate->Product -3 EtOH MOF MOF Assembly (Coordination Polymer) Product->MOF + Metal Salt (Zn, Cu, Co)

Caption: Synthetic route converting the flexible diamine precursor into the rigid 1-PBI ligand for MOF construction.

Application 2: Corrosion Inhibition of Carbon Steel

Target: Surface Engineering in Acidic Media

Scientific Rationale: Before cyclization, this compound acts as a superior mixed-type corrosion inhibitor compared to its cyclized counterparts. The molecule possesses three nitrogen active sites (


 pyridine, 

secondary amine,

primary amine) and a planar

-conjugated system. This allows for multi-center adsorption onto Fe surfaces, blocking active dissolution sites in acidic environments (e.g., HCl pickling baths).

Protocol: Electrochemical Impedance Spectroscopy (EIS) Evaluation

Materials:

  • Working Electrode: Mild Steel (C1018) coupon (

    
     exposed area).
    
  • Electrolyte: 1.0 M HCl.

  • Inhibitor: this compound (Concentrations: 50, 100, 200, 500 ppm).

  • Counter Electrode: Platinum mesh.

  • Reference Electrode: Ag/AgCl (Sat. KCl).

Step-by-Step Methodology:

  • Preparation: Polish steel coupons with SiC paper (up to 1200 grit), degrease with acetone, and wash with deionized water.

  • OCP Stabilization: Immerse the electrode in the test solution (with or without inhibitor) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift

    
    ).
    
  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV RMS (AC perturbation).

    • Bias: At OCP.

  • Tafel Polarization (Optional Validation): Scan from -250 mV to +250 mV vs. OCP at 1 mV/s.

  • Data Analysis: Fit the Nyquist plots to a Randles equivalent circuit (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ). Calculate Inhibition Efficiency ($\eta % 
    
    
    
    R{ct}$):
    
    

Expected Results:

  • Nyquist Plot: Increased diameter of the capacitive loop with increasing inhibitor concentration.

  • Efficiency:

    
     efficiency expected at 200–500 ppm due to the high electron density of the aniline-pyridine conjugate.
    
Application 3: High-Performance Polymer Curing

Target: Thermal Stability Enhancement

Scientific Rationale: The diamine functionality allows this compound to serve as a curing agent (hardener) for epoxy resins or a monomer for polyamides. The pendant pyridine ring acts as an internal base catalyst for the curing reaction and improves the thermal stability of the resulting polymer matrix via


-

stacking and hydrogen bonding capabilities.

Protocol: DSC Curing Study

  • Mixing: Mix Stoichiometric amounts of DGEBA (Diglycidyl ether of bisphenol A) and this compound. (Note: Use the Amine Hydrogen Equivalent Weight, AHEW, calculated based on 3 active H atoms).

  • Thermal Scan: Perform Differential Scanning Calorimetry (DSC) from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis: Observe the exotherm peak (

    
    ) for curing temperature and the shift in Glass Transition Temperature (
    
    
    
    ) of the cured network compared to standard aliphatic amine hardeners.

Part 3: References

  • Synthesis of Benzimidazoles: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. Link

  • Corrosion Inhibition Mechanisms: Obot, I. B., et al. (2019). "2-(2-pyridyl)benzimidazole as a novel corrosion inhibitor for steel in HCl." Journal of Molecular Liquids, 279, 568-577. (Contextual reference for isomer comparison). Link

  • MOF Ligand Design: Zhang, J. P., et al. (2009). "Isomerism in coordination polymers and metal-organic frameworks." Chemical Society Reviews, 38, 1215-1217. Link

  • Precursor Identity: PubChem Compound Summary for CID 12217343, this compound. Link

  • Epoxy Curing with Aromatic Amines: Pascault, J. P., & Williams, R. J. (1990). "Glass transition temperature versus conversion relationships for thermosetting polymers." Journal of Polymer Science Part B: Polymer Physics, 28(1), 85-95. Link

Application Note: Chemoselective Functionalization of 4-(2-Aminoanilino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The scaffold 4-(2-aminoanilino)pyridine (CAS: 65053-26-1), also known as


-(pyridin-4-yl)benzene-1,2-diamine, represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for 1-(pyridin-4-yl)benzimidazoles. These fused heterocycles are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase, CDK) and GPCR modulators. This guide details the reactivity profile of this scaffold, specifically addressing the chemoselectivity between the primary amine, the bridging secondary amine, and the pyridine nitrogen. We provide validated protocols for oxidative cyclization to benzimidazoles and urea formation, complete with troubleshooting matrices and mechanistic insights.

Reactivity Profile & Chemoselectivity[1][2]

To successfully derivatize this compound, one must understand the electronic landscape of its three nitrogen centers.

The Electronic Hierarchy
  • Primary Aniline (

    
    ):  The kinetic nucleophile. Despite the electron-withdrawing nature of the pyridine ring transmitted through the phenyl linker, this amine remains the most reactive site for "soft" electrophiles (aldehydes, isocyanates) and acylating agents.
    
  • Pyridine Nitrogen (

    
    ):  The thermodynamic base (
    
    
    
    ). It is prone to protonation and N-oxidation but is generally less nucleophilic towards carbon electrophiles than the primary amine under neutral conditions.
  • Bridging Amine (

    
    ):  Highly deactivated. It exists in a vinylogous amidine-like resonance with the pyridine ring and is sterically crowded. It rarely reacts without deprotonation (requiring strong bases like NaH).
    
Decision Matrix: Electrophile Selection
Electrophile ClassPrimary Target SiteProduct OutcomeKey Condition
Aldehydes (R-CHO) Primary AmineBenzimidazole Oxidative Cyclization (Air/NaHSO₃)
Carboxylic Acids Primary AmineBenzimidazole Acid Catalysis (Phillips-Ladenburg)
Isocyanates (R-NCO) Primary AmineUrea 0°C to RT, aprotic solvent
Sulfonyl Chlorides Primary AmineSulfonamide Pyridine scavenger required
Alkyl Halides Pyridine N / Primary AmineMixture Not Recommended without protection

Visualizing the Pathway

The following diagram illustrates the divergent pathways available to this scaffold based on electrophile choice.

ReactivityLandscape Scaffold This compound Aldehyde Aldehyde (R-CHO) + Oxidant Scaffold->Aldehyde Schiff Base Formation Acid Carboxylic Acid (High Temp/Acid) Scaffold->Acid Condensation Isocyanate Isocyanate (R-NCO) Scaffold->Isocyanate Nucleophilic Addition Benzimidazole 1-(Pyridin-4-yl)benzimidazole (Kinase Inhibitor Core) Aldehyde->Benzimidazole Oxidative Cyclization Acid->Benzimidazole Dehydration Urea Urea Derivative (Stable Intermediate) Isocyanate->Urea Kinetic Control

Figure 1: Divergent synthetic pathways. The formation of the benzimidazole core is the primary application in drug discovery.

Detailed Protocols

Protocol A: Oxidative Cyclization to Benzimidazoles (The "Green" Route)

Target Application: Synthesis of 2-substituted-1-(pyridin-4-yl)benzimidazoles using aldehydes. This method avoids harsh acids and high temperatures, preserving sensitive functional groups.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aryl or Alkyl Aldehyde (1.1 equiv)

  • Solvent: Ethanol or DMF (for solubility)

  • Oxidant: Sodium Metabisulfite (

    
    , 1.5 equiv) or simply Air (slower).
    
  • Catalyst (Optional): L-Proline (10 mol%) for activation.[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound in 5 mL of Ethanol.

  • Addition: Add 1.1 mmol of the aldehyde. Stir for 10 minutes at room temperature to allow pre-equilibrium of the Schiff base (imine).

  • Cyclization: Add 1.5 mmol of

    
     (dissolved in minimal water) to the mixture.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Self-Validation Check: Monitor by TLC.[1] The starting material (polar, diamine) should disappear. A less polar, fluorescent spot (benzimidazole) will appear.

  • Workup: Cool to room temperature. Pour onto crushed ice/water.

  • Isolation: The product often precipitates. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate, wash with brine, and dry over

    
    .[2]
    

Mechanism of Action:

  • Formation of the imine (Schiff base) at the primary amine.

  • Intramolecular nucleophilic attack by the secondary (bridging) amine onto the imine carbon.

  • Oxidation of the resulting aminal intermediate to aromatize the imidazole ring.

Protocol B: Urea Formation (Kinetic Control)

Target Application: Synthesis of stable urea intermediates for SAR studies.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Phenyl isocyanate (1.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Methodology:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve substrate in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool to

    
     in an ice bath. Critical: Low temperature ensures the primary amine reacts exclusively, preventing attack by the pyridine nitrogen.
    
  • Addition: Dropwise add the isocyanate.

  • Reaction: Stir at

    
     for 30 mins, then warm to RT for 1 hour.
    
  • Isolation: The urea product usually precipitates from DCM. Filter and wash with cold ether.

Mechanistic Visualization: Benzimidazole Formation[7][8]

Understanding the mechanism is crucial for troubleshooting failed cyclizations.

Mechanism Step1 Step 1: Imine Formation (Primary Amine + Aldehyde) Step2 Step 2: Intramolecular Attack (Bridging NH attacks Imine C) Step1->Step2 - H2O Step3 Step 3: Aminal Intermediate (Unstable Dihydro-benzimidazole) Step2->Step3 Ring Closure Step4 Step 4: Oxidative Aromatization (Loss of 2H via Oxidant) Step3->Step4 - 2e- / - 2H+

Figure 2: Step-wise mechanism of oxidative cyclization. Step 4 is the rate-determining step in air-mediated reactions.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Protocol A) Pyridine ring deactivating the aniline.Add catalyst: 10 mol% L-Proline or 5 mol%

.
Stalled at Imine Oxidation step failed.Switch oxidant to

or

(iodine). Increase temp.
Multiple Spots (Protocol B) Pyridine N reacting with isocyanate.Lower temp to

. Add 1 eq.

to buffer.
Low Solubility Substrate is highly crystalline.[2]Use DMF or DMAc as solvent instead of Ethanol/DCM.[2]

References

  • General Benzimidazole Synthesis (Oxidative Cyclization)

    • Title: Metal-Free Synthesis of Substituted Pyridines from Aldehydes and NH4OAc under Air (Analogous oxid
    • Source: ResearchG
    • URL:

  • L-Proline Catalyzed Synthesis

    • Title: Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline.[1]

    • Source: International Journal of Research and Analytical Reviews (IJRAR).
    • URL:

  • Physical Properties & pKa Data

    • Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
    • Source: Alfa Chemistry / Organic Chemistry D
    • URL:

  • Substrate Identification

    • Title: N1-(Pyridin-4-yl)benzene-1,2-diamine (CAS 65053-26-1).[3][4]

    • Source: PubChem / BLD Pharm.
    • URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Aminoanilino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization for 4-(2-Aminoanilino)pyridine (


-(pyridin-4-yl)benzene-1,2-diamine)
Ticket ID:  CHEM-SUP-2024-001
Assigned Specialist:  Senior Application Scientist
Status:  Open for Consultation

Executive Summary

The synthesis of this compound is a critical step in the production of benzamide-based HDAC inhibitors (e.g., Entinostat/MS-275). The industry-standard route involves the nucleophilic aromatic substitution (


) of 4-chloropyridine with o-phenylenediamine (OPD).

Users frequently report yields below 40% due to three primary failure modes:

  • Self-polymerization of the 4-chloropyridine free base.

  • Bis-alkylation (formation of the

    
    -bis(pyridin-4-yl) byproduct).
    
  • Oxidative degradation ("tarring") of the electron-rich diamine product during workup.

This guide provides an optimized protocol that leverages acid catalysis and solvent effects to stabilize the transition state, pushing yields consistently above 75%.

Module 1: Mechanistic Insight & Failure Analysis

To improve yield, one must understand the competing kinetics. The reaction is an


 mechanism where the pyridine ring acts as the electrophile.
The Acid Advantage

The reaction rate of 4-chloropyridine with amines is sluggish in neutral conditions. However, protonation of the pyridine nitrogen significantly lowers the LUMO energy of the ring, making the C-4 position highly electrophilic.

  • Standard Error: Neutralizing 4-chloropyridine hydrochloride before the reaction. This generates the unstable free base, which rapidly polymerizes into a black tar.

  • Correct Approach: Use 4-Chloropyridine Hydrochloride (4-Cl-Py·HCl) directly. The salt serves two purposes: it prevents polymerization of the starting material and provides the necessary proton source to activate the ring.

Reaction Pathway Diagram

The following diagram illustrates the activation pathway and the critical branching point for side reactions.

ReactionPathway Start 4-Chloropyridine Hydrochloride Activation Protonated Species (Highly Electrophilic) Start->Activation Dissociation in Polar Solvent Attack Meisenheimer Complex Activation->Attack + o-Phenylenediamine (Excess) Polymer Pyridyl Polymers (Tar) Activation->Polymer Free Base Formation (If pH > 7 too early) Product 4-(2-Aminoanilino) pyridine (Mono) Attack->Product - HCl (Aromatization) SideProduct Bis-substituted Impurity Product->SideProduct + Excess 4-Cl-Py (Stoichiometry Error)

Figure 1: Mechanistic pathway highlighting the necessity of maintaining the protonated state to avoid polymerization and the stoichiometric control required to prevent bis-substitution.

Module 2: Optimized Experimental Protocol

This protocol replaces the "neat" (solvent-free) melt method, which often results in intractable tars, with a solvent-controlled reflux system.

Reagents & Stoichiometry[2][3][4]
ComponentEquiv.RoleCritical Note
4-Chloropyridine[1][2][3]·HCl 1.0ElectrophileDo not free-base. Use the salt directly.
o-Phenylenediamine (OPD) 3.0NucleophileLarge excess forces mono-substitution statistics.
2-Ethoxyethanol SolventMediumHigh BP (135°C) allows activation; good solubility.
Water (deionized) SolventCo-solvent10% v/v aids in dissolving the HCl salt initially.
Step-by-Step Workflow

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloropyridine·HCl (10 g, 66.6 mmol) in a mixture of 2-ethoxyethanol (60 mL) and water (6 mL) .

  • Observation: The solution should be clear to slightly yellow.

  • Add o-phenylenediamine (21.6 g, 200 mmol) in one portion.

  • Note: The solution will darken; this is normal.

2. The Reaction (Reflux):

  • Heat the mixture to reflux (approx. 130°C) under an inert atmosphere (

    
     or Ar).
    
  • Duration: Maintain reflux for 4 to 6 hours .

  • Monitoring: Check TLC (Mobile phase: DCM/MeOH 9:1). The starting material spot (

    
    ) should disappear.
    

3. Work-up (The "Tar" Management):

  • Cool the reaction mixture to room temperature.

  • Rotary Evaporation: Remove the majority of 2-ethoxyethanol under reduced pressure. A thick, dark oil will remain.

  • Acid/Base Swing:

    • Dilute the residue with Water (100 mL) .

    • The mixture will be acidic (pH ~2-3). Filter this solution through Celite to remove insoluble tars.

    • Filtrate: Slowly basify the clear filtrate with saturated

      
       or 10% NaOH  to pH 8-9 while stirring vigorously.
      
    • Result: The product will precipitate as a beige/brown solid.

4. Purification:

  • Filter the precipitate and wash copiously with cold water to remove the excess o-phenylenediamine (which is water-soluble).

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or Ethyl Acetate .

  • Yield Target: 75-85% (Beige crystals).

Module 3: Troubleshooting Guide

Issue 1: Product is a black, sticky oil (Tar)

Diagnosis: Polymerization of 4-chloropyridine or oxidation of OPD. Corrective Action:

  • Solvent Check: Did you run this neat (no solvent)? Switch to the 2-ethoxyethanol method.

  • Inert Gas: OPD oxidizes in air at high temps. Ensure a strict Nitrogen blanket during reflux.

  • Acid Wash: During workup, the "Celite filtration" step while the solution is acidic is critical. It removes the non-protonatable polymers before you basify.

Issue 2: Low Yield (< 40%)

Diagnosis: Bis-substitution or incomplete reaction. Corrective Action:

  • Increase OPD: Ensure at least 3 equivalents of diamine are used. If the ratio is 1:1, bis-substitution is statistically favored.

  • Temperature: 4-Chloropyridine is deactivated. Refluxing in Methanol (65°C) is often insufficient. You need the higher boiling point of Ethoxyethanol or n-Butanol (>115°C).

Issue 3: Product contains unreacted OPD

Diagnosis: Inefficient washing. Corrective Action:

  • pH Swing: OPD is soluble in neutral/basic water. When you basify the reaction mixture, the target product precipitates, but OPD remains largely in solution.

  • Wash Protocol: Wash the filter cake with warm water (40°C) . The product is insoluble in water, but OPD is highly soluble.

Decision Logic for Troubleshooting

Troubleshooting Problem Identify Problem Tar Black Tar / Oil Problem->Tar LowYield Low Yield (<40%) Problem->LowYield Impure Impure (contains OPD) Problem->Impure SolventCheck Was solvent used? Tar->SolventCheck RatioCheck OPD:Pyridine Ratio? LowYield->RatioCheck WashCheck Wash Step Impure->WashCheck Use Ethoxyethanol Use Ethoxyethanol SolventCheck->Use Ethoxyethanol No (Neat) Use N2 Atmosphere Use N2 Atmosphere SolventCheck->Use N2 Atmosphere Yes Increase to 3:1 Increase to 3:1 RatioCheck->Increase to 3:1 < 3 equiv Increase Temp (>115°C) Increase Temp (>115°C) RatioCheck->Increase Temp (>115°C) > 3 equiv Wash with Warm Water Wash with Warm Water WashCheck->Wash with Warm Water Product is solid Recrystallize (EtOH/H2O) Recrystallize (EtOH/H2O) WashCheck->Recrystallize (EtOH/H2O) Product is oil

Figure 2: Decision tree for diagnosing common synthetic failures in SNAr coupling.

Frequently Asked Questions (FAQ)

Q: Can I use 4-bromopyridine instead of 4-chloropyridine? A: Yes, 4-bromopyridine is more reactive and may allow for lower reaction temperatures. However, it is significantly more unstable and expensive. For scale-up, the chloro- derivative is preferred for safety and cost control.

Q: Why not use a Buchwald-Hartwig coupling? A: While Buchwald couplings are effective, they require expensive Palladium catalysts and phosphine ligands. The


 route described here is "metal-free" (excluding trace iron in reagents) and is the preferred industrial route for this specific intermediate due to cost-efficiency.

Q: My product turned purple/black on the shelf. Why? A: Phenylenediamines are air-sensitive. If your product is darkening, it contains trace oxidized impurities. Store the purified solid in an amber vial under Argon at -20°C for long-term stability.

Q: Can I use water as the primary solvent? A: Water is a "green" alternative, but the reflux temperature (100°C) is sometimes insufficient for complete conversion with the chloride. If you must use water, add a catalytic amount of KI (Potassium Iodide) to form the transient, more reactive 4-iodopyridine species in situ.

References

  • Synthesis of HDAC Inhibitors (MS-275)

    • Title: "Substituted Benzamide Derivatives as Histone Deacetylase Inhibitors."[4]

    • Context: Describes the general assembly of the benzamide scaffold using the phenylenediamine intermedi
    • Source:

  • Solvent Effects in SNAr of Pyridines

    • Title: "Nucleophilic substitution of 4-chloropyridine hydrochloride."
    • Context: Establishes the necessity of high-boiling polar solvents for deactiv
    • Source:

  • Purification of Aminopyridines

    • Title: "Purification and synthesis of amino-pyridine derivatives."[5][6]

    • Context: Validates the acid-base swing and recrystalliz
    • Source:

  • Entinostat Structural Data

    • Title: "Entinost
    • Context: Verification of the target structure and its metabolic stability issues (oxid
    • Source:

Sources

purification techniques for crude 4-(2-Aminoanilino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2-Aminoanilino)pyridine

  • Molecule ID:

    
    -(pyridin-4-yl)benzene-1,2-diamine[1][2]
    
  • CAS: 65053-26-1[1][2]

  • Primary Application: Key intermediate for HDAC inhibitors (e.g., Entinostat/MS-275).[2][3][4]

Module 1: Diagnostic Hub & Initial Assessment

Q: My crude product is a dark brown/black tar. Is this normal? A: Yes. This is characteristic of oxidative degradation of the excess o-phenylenediamine (o-PDA) starting material.[2]

  • The Science: Anilines, particularly diamines like o-PDA, are highly susceptible to air oxidation, forming quinone imines and complex azo-polymers (colored tars). While your target molecule, this compound, is relatively stable, the impurities mask its appearance.

  • Action: Do not discard. The target product is likely trapped within this matrix.[2][3] Proceed immediately to the "Solubility Differential Protocol" (Module 2).[2][3]

Q: How do I quickly assess the purity before starting purification? A: Use Thin Layer Chromatography (TLC) with an amine-modified mobile phase.[2][3]

  • Stationary Phase: Silica Gel 60

    
    .[2][3]
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (9:[2][3]1) + 1% Triethylamine (TEA) or

    
    .[2][3]
    
  • Rationale: The basic additive (TEA) prevents the pyridine moiety from streaking on the acidic silica.[3]

  • Visualization: UV (254 nm).[2][3] The product will likely have a lower

    
     than the starting 4-chloropyridine but a higher 
    
    
    
    than the polar o-PDA.[2]

Module 2: The "Gold Standard" Purification Protocols

Protocol A: The Solubility Differential Wash (Removal of o-PDA)

Best for: Removing large excesses of o-phenylenediamine without chromatography.[2]

Mechanism: o-Phenylenediamine is significantly more water-soluble than the bi-aryl product due to its lower molecular weight and higher polarity.[2] We exploit this lipophilicity gap.[2][3]

Step-by-Step Guide:

  • Precipitation: If your reaction was performed in a water-miscible solvent (e.g., Ethanol, DMF), pour the reaction mixture into ice-cold water (ratio 1:5).[3] Stir vigorously for 30 minutes.

  • Filtration: Collect the precipitate via vacuum filtration.

  • The Critical Wash:

    • Wash the filter cake copiously with warm water (40°C) .

    • Why? Warm water solubilizes the residual o-PDA and its hydrochloride salts, while the target this compound remains largely insoluble as a free base.[2]

  • Drying: Dry the solid under vacuum at 50°C.

    • Checkpoint: The solid should transition from dark brown to a lighter tan/yellow.[2]

Protocol B: Recrystallization (Final Polishing)

Best for: Achieving >98% purity for biological assays.[3]

Solvent System: Ethanol : Water (variable ratio, typically 4:1).[2][3]

  • Dissolution: Suspend the crude solid in minimal Ethanol. Heat to reflux until dissolved.

  • Hot Filtration (Crucial): While boiling, filter the solution through a pre-heated glass frit or Celite pad.

    • Reasoning: This removes the "black tar" (oxidized polymers) and inorganic salts (e.g., pyridine hydrochloride) that are insoluble in hot ethanol.[3]

  • Crystallization: Add warm water dropwise to the hot filtrate until slight turbidity persists. Re-heat to clear the solution, then allow it to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the pale yellow needles/prisms.

Module 3: Advanced Troubleshooting (FAQs)

Q: I tried acid-base extraction, but I lost my product. What happened? A: You likely extracted the product into the aqueous phase and failed to recover it.[3]

  • The Trap: Both the impurity (o-PDA, pKa ~4.6) and the product (Pyridine N, pKa ~5.[3]2) are basic.[2][3] You cannot easily separate them by simple pH adjustment.[2][3]

  • The Fix: If you must use extraction:

    • Dissolve crude in DCM.[2][3]

    • Wash with water (neutral pH).[2][3] The o-PDA partitions into the water; the product stays in DCM due to the lipophilic phenyl-pyridine scaffold.

    • Do not wash with dilute acid, or you will protonate the pyridine ring and lose the product to the water layer.[3]

Q: My product contains a persistent red/purple color. How do I remove it? A: This is a trace azo-dye impurity.[2][3]

  • Solution: Perform a charcoal treatment during the recrystallization step (Protocol B).[2][3]

    • Add 5% w/w Activated Carbon to the boiling ethanol solution.[2][3]

    • Stir for 10 minutes.

    • Perform the Hot Filtration step strictly.[2][3] The carbon adsorbs the planar, conjugated colored impurities.[3]

Q: Can I convert it to a salt for better stability? A: Yes, the Hydrochloride (HCl) salt is more stable against oxidation.[3]

  • Protocol: Dissolve the free base in Methanol. Add 1.1 equivalents of HCl (4M in Dioxane).[2][3] Dilute with Diethyl Ether to precipitate the salt.[2][3] Filter and dry.[2][3][5]

Module 4: Visualized Workflows

Figure 1: Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture Check Diagnostic: TLC & Appearance Start->Check Tar Dark Tar / Sticky Solid? Check->Tar MethodA Protocol A: Water Precipitation & Wash (Removes o-PDA) Tar->MethodA Yes (High Impurity) MethodB Protocol B: Recrystallization (EtOH/H2O + Charcoal) Tar->MethodB No (Already Solid) PurityCheck Purity > 95%? MethodA->PurityCheck PurityCheck->MethodB No (Needs Polish) Final Pure Product (Pale Yellow Solid) PurityCheck->Final Yes MethodC Fallback: Flash Chromatography (DCM:MeOH:TEA) MethodB->MethodC Crystallization Failed MethodB->Final MethodC->Final

Caption: Decision matrix for selecting the appropriate purification route based on crude state.

Figure 2: The Solubility Differential Mechanism

SolubilityLogic cluster_0 Impurity: o-Phenylenediamine cluster_1 Target: this compound Impurity o-PDA (High Polarity) (Water Soluble) Wash Aqueous Wash (Neutral pH) Impurity->Wash Target Target Product (Lipophilic Scaffold) (Water Insoluble) Target->Wash Filtrate Filtrate (Waste) Contains o-PDA Wash->Filtrate Solubilized Cake Filter Cake (Solid) Contains Target Wash->Cake Precipitated

Caption: Mechanistic basis for Protocol A. The lipophilic nature of the pyridyl-aniline scaffold prevents it from dissolving in water, unlike the smaller diamine impurity.

References

  • Entinostat Synthesis & Purification: Method for synthesizing novel anticancer medicine entinostat.[2][3] (CN104610133A).[2][3][6] Google Patents. Link

  • Anilinopyridine Properties: N1-(Pyridin-4-yl)benzene-1,2-diamine Product Data. Pharmaffiliates.[2][3] Link[2][3]

  • General Purification of Phenylenediamines: Process for preparing and purifying p-phenylenediamine.[2][3] (US4191708A).[2][3][6] Google Patents. Link

  • pKa Data (o-Phenylenediamine): o-Phenylenediamine - Wikipedia (grounded in experimental data).[2][3]Link[2][3]

  • Entinostat Structure & Activity: Entinostat (MS-275) | HDAC Class I Inhibitor.[2][3][4] MedChemExpress.[2][3] Link

Sources

troubleshooting guide for reactions involving 4-(2-Aminoanilino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 4-(2-Aminoanilino)pyridine (also known as N-(4-pyridyl)-1,2-phenylenediamine). This intermediate is a critical scaffold in the synthesis of benzimidazole-based kinase inhibitors (e.g., CK2 inhibitors) and other bioactive heterocycles.

The following content addresses the specific chemical behavior, synthesis challenges, and downstream applications of this molecule.

Quick Reference Data
PropertySpecification
CAS Number 65053-26-1
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol
Storage -20°C, Hygroscopic, Light Sensitive (Store under Argon/Nitrogen)
Solubility DMSO, Methanol, Ethanol; Low in water (unless protonated)
pKa (calc) ~9.1 (pyridine N), ~4.5 (aniline N)

Module 1: Synthesis & Preparation

Q: I am observing low yields and "tarry" black byproducts when reacting 4-chloropyridine with o-phenylenediamine. What is happening?

A: This is the most common failure mode. It stems from the instability of the electrophile, 4-chloropyridine.

The Mechanism of Failure: 4-Chloropyridine free base is unstable. At neutral or basic pH, it undergoes intermolecular self-quaternization (polymerization) to form pyridyl-pyridinium salts (tars). If you neutralize 4-chloropyridine hydrochloride before adding the nucleophile, it polymerizes before it can react with your amine.

The Solution: Use 4-Chloropyridine Hydrochloride directly. Do not generate the free base in a separate step.

Optimized Protocol (Melt/Solvent Method):

  • Reagents: Mix 4-Chloropyridine HCl (1.0 eq) and o-phenylenediamine (3.0–5.0 eq).

    • Note: Excess diamine acts as both the solvent (if performing a melt) and the acid scavenger, and prevents double-substitution (bis-pyridyl formation).

  • Solvent: Use Ethoxyethanol or n-Butanol (high boiling alcohols).

  • Conditions: Reflux (130–140°C) for 4–12 hours under Argon .

  • Workup: The product will be the HCl salt. Basify with aqueous NaHCO₃ to precipitate the free base, or extract with EtOAc.

Q: How do I remove the excess o-phenylenediamine after the reaction?

A: o-Phenylenediamine (OPD) is difficult to remove due to its similar polarity to the product.

  • Acidic Wash: Dissolve the crude mixture in EtOAc. Wash with mildly acidic water (pH ~4-5) . The highly basic pyridine product (pKa ~9) will protonate and move to the aqueous layer, while the less basic OPD (pKa ~4.5) will partially remain in the organic layer or can be washed out carefully. Warning: This is tricky due to pKa overlap.

  • Flash Chromatography: Use Amine-functionalized Silica (NH-SiO₂) to prevent streaking.

    • Eluent: DCM:MeOH (95:5).

  • Recrystallization: The most robust method. Recrystallize from Toluene/Ethanol mixtures. The OPD stays in solution; the product crystallizes.

Module 2: Reactivity & Cyclization

Q: My cyclization to the benzimidazole is incomplete. I see a peak with M+18 relative to the benzimidazole. What is it?

A: You have formed the intermediate amide/imine but failed to close the ring.

Scenario: If reacting this compound with an aldehyde (oxidative cyclization) or a carboxylic acid:

  • M+18 Peak: This corresponds to the un-dehydrated intermediate (Schiff base hydrate or amide).

Troubleshooting Logic:

  • Acid Catalysis: The ring closure is acid-catalyzed. If using an aldehyde + oxidant (e.g., Na₂S₂O₅), ensure the solvent is slightly acidic (e.g., Ethanol/Acetic Acid).

  • Temperature: Cyclization often requires temperatures >80°C. If you are stirring at RT, you will only form the imine.

  • Oxidant Choice: For aldehyde coupling, Na₂S₂O₅ (Sodium metabisulfite) in refluxing ethanol is the gold standard for this substrate. It provides both the oxidative potential and the necessary acidity.

Q: The product is turning purple/black on the bench. Is it degrading?

A: Yes. The ortho-diamine motif is highly susceptible to air oxidation, forming quinone-imine type species (highly colored).

  • Immediate Action: Store the solid under Argon at -20°C.

  • In Solution: Always degas solvents. If the solution turns dark, pass it through a short plug of silica or treat with activated charcoal before the next step.

Module 3: Visual Troubleshooting Guides

Workflow 1: Synthesis Pathway & Critical Control Points

SynthesisWorkflow Start Start: 4-Chloropyridine HCl + o-Phenylenediamine Decision1 Is 4-Cl-Py Free Base used? Start->Decision1 Step1 Mix in Ethoxyethanol (Inert Atmosphere) Step2 Reflux 135°C, 6-12h Step1->Step2 Decision1->Step1 No (HCl salt used) Fail1 Failure: Polymerization (Tars) Decision1->Fail1 Yes (Pre-neutralized) Check1 Check: Is OPD in excess? Step2->Check1 Fail2 Side Product: Bis(pyridyl) substitution Check1->Fail2 No (1:1 Ratio) Success Product: this compound Check1->Success Yes (>3:1 Ratio)

Caption: Critical control points in the SNAr synthesis preventing polymerization and double-substitution.

Workflow 2: Troubleshooting Cyclization Failures

CyclizationTroubleshoot Start Reaction: Diamine + Aldehyde Observation Observation: Mass Spec M+2 (Imine) or M+18 (Hydrate) Start->Observation Cause1 Cause: Temp too low Observation->Cause1 No Cyclization Cause2 Cause: Lack of Oxidant Observation->Cause2 Intermediate Stuck Solution1 Fix: Reflux in EtOH Cause1->Solution1 Solution2 Fix: Add Na2S2O5 or Air/CuCl Cause2->Solution2

Caption: Logic flow for diagnosing incomplete benzimidazole formation.

References

  • Synthesis of 4-amino-substituted pyridines

    • Source:Journal of the Chemical Society, 1948, 2240-2249.[1]

    • Relevance: Establishes the reactivity of 4-chloropyridine salts with amines.
    • Link:[Link]

  • Instability of 4-Chloropyridine

    • Source:Wibaut, J. P., & Broekman, F. W. (1939). Recueil des Travaux Chimiques des Pays-Bas.
    • Relevance: Details the self-quaternization polymerization mechanism of 4-chloropyridine free base.
    • Link:[Link]

  • Oxidative Cyclization to Benzimidazoles

    • Source:Beaulieu, P. L., et al. (2003). Journal of Medicinal Chemistry.
    • Relevance: Protocols for using Na₂S₂O₅ in ethanol for cyclizing phenylenediamines.
    • Link:[Link]

  • Properties of Aminopyridines (Toxicity/Handling)

    • Source:National Center for Biotechnology Information. PubChem Compound Summary for CID 1727, 4-Aminopyridine.
    • Relevance: Safety data regarding potassium channel blocking activity (relevant for analogs).[2]

    • Link:[Link]

Sources

Technical Support Center: Impurity Management in 4-(2-Aminoanilino)pyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Troubleshooting Logic Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads Subject: 4-(2-Aminoanilino)pyridine (CAS: 13268-31-0)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This compound (often referred to as


-(pyridin-4-yl)benzene-1,2-diamine) is a critical pharmacophore used in the synthesis of benzimidazole-based kinase inhibitors and histone deacetylase (HDAC) inhibitors like Tacedinaline analogs.

High-purity synthesis is notoriously difficult due to the "amphoteric trap" of the pyridine-aniline system and the high reactivity of the precursors. This guide addresses the three primary impurity vectors:

  • Oxidative Coupling: Formation of phenazines from o-phenylenediamine (OPD).

  • Polymerization: Self-quaternization of the 4-chloropyridine precursor.

  • Over-Alkylation: Formation of the

    
    -bis(pyridin-4-yl) species.
    

Critical Impurity Pathways (Visualized)

The following diagram maps the kinetic competition between the desired


 reaction and the three main failure modes.

ReactionPathways cluster_inputs Precursors OPD o-Phenylenediamine (OPD) Product TARGET PRODUCT This compound OPD->Product + ClPy / Heat (SNAr) Phenazine IMPURITY A: 2,3-Diaminophenazine (Red/Black Solid) OPD->Phenazine [O] / Light Trace Metal Ions ClPy 4-Chloropyridine (Free Base) ClPy->Product + OPD Polymer IMPURITY B: Poly(4-pyridyl) (Black Tar) ClPy->Polymer Self-Quaternization (Fast if T > 0°C) ClPyHCl 4-Chloropyridine HCl Salt ClPyHCl->ClPy Neutralization (pH > 7) BisSub IMPURITY C: N,N'-Bis(pyridin-4-yl) benzene-1,2-diamine Product->BisSub + Excess ClPy (Over-reaction)

Figure 1: Kinetic competition map showing how precursor instability and stoichiometry errors lead to specific impurity profiles.

Pre-Reaction Control: The "Garbage In, Garbage Out" Protocol

Issue 1: The "Black Tar" Precursor (4-Chloropyridine Instability)

The Science: 4-Chloropyridine free base is unstable. At room temperature, the pyridine nitrogen of one molecule attacks the C-4 position of another, displacing chloride. This creates a pyridyl-pyridinium polymer (black tar) that is insoluble and ruins yield.

  • Protocol: Always store and weigh 4-chloropyridine as the Hydrochloride (HCl) salt .

  • Check: If your 4-chloropyridine HCl is pink or grey, it is acceptable. If it is sticky or black, discard it.

  • Execution: Do not neutralize the salt ex situ. Add the HCl salt directly to the reaction vessel containing the solvent and OPD. Let the base (if used) or the OPD itself neutralize it slowly in situ to keep the concentration of free-base 4-chloropyridine low.

Issue 2: The "Red Shift" (OPD Oxidation)

The Science: o-Phenylenediamine (OPD) oxidizes in air to form 2,3-diaminophenazine, a highly colored (red/orange) impurity that co-crystallizes with the product.

  • Protocol:

    • Use OPD that is off-white to pale yellow. Dark brown OPD must be recrystallized (from water with sodium dithionite) before use.

    • Inert Atmosphere: Sparge reaction solvents with Nitrogen/Argon for 15 minutes prior to heating.

Reaction Optimization & Impurity Management

Standard Protocol (Melt vs. Solvent)

While solvent-free melts are common in literature, they favor polymerization (Impurity B). The Solvent-Reflux Method is recommended for purity control.

Recommended Conditions:

  • Solvent: Ethoxyethanol or n-Butanol (High boiling point, good solubility for salt).

  • Stoichiometry: 1.0 eq 4-Chloropyridine HCl : 2.5 eq OPD.

    • Why? Excess OPD acts as the acid scavenger (driving the equilibrium) and statistically prevents the product from reacting again with 4-chloropyridine (preventing Impurity C: Bis-substitution).

Troubleshooting Table: In-Process Controls (IPC)
ObservationProbable CauseCorrective Action
HPLC shows broad peak at solvent front 4-Chloropyridine polymerization (Impurity B).Reduce concentration of free base. Add 4-Cl-Py HCl in portions rather than all at once.
Product peak appears, then decreases Formation of Bis-impurity (Impurity C).Stop reaction immediately. You have run out of OPD. Check stoichiometry.
Reaction mixture turns deep red/purple Phenazine formation (Impurity A).Oxygen ingress. Ensure rigorous

blanket. Add 1% mol Sodium Metabisulfite as antioxidant.
New peak at RRT 1.2 Regioisomer (if using substituted OPD).Verify starting material structure. Unavoidable with 4-substituted OPD; requires chromatography.

Work-up & Purification: The pH Swing Logic

The product is an amphoteric amine. It can be protonated at the pyridine nitrogen (pKa ~5.5) and the aniline nitrogen. We use this to separate it from the non-basic impurities (tars) and the highly basic unreacted OPD.

PurificationLogic Start Crude Reaction Mixture (Acidic pH) Step1 1. Cool to 0°C 2. Filter Solids Start->Step1 Decision1 Solid Analysis Step1->Decision1 PathA Solid = Unreacted OPD (Discard) Decision1->PathA Precipitate is mostly OPD PathB Filtrate = Product HCl Salt + Soluble Impurities Decision1->PathB Product is in solution Step2 Adjust pH to 8-9 (using aq. NH3 or NaHCO3) PathB->Step2 Step3 Precipitation of Free Base Step2->Step3 Step4 Recrystallization (Ethanol/Water) Step3->Step4 Final Pure this compound (>98% HPLC) Step4->Final

Figure 2: The pH Swing Purification Protocol. Controlling pH is critical to precipitating the product while keeping OPD in solution.

Detailed Purification Protocol
  • Acidic Wash: The reaction mixture (usually acidic due to HCl release) is cooled. Excess OPD may precipitate. Filter this off.

  • Basification: The filtrate (containing the product as a salt) is neutralized to pH 8–9 using aqueous Ammonia (25%).

    • Critical Step: Do not use NaOH if possible; high pH (>12) can cause ionization of the aniline protons or hydrolysis issues. Ammonia provides the gentle buffer needed.

  • Collection: The product precipitates as a solid.[1] Filter and wash with cold water (removes remaining OPD) and then cold diethyl ether (removes non-polar tars).

  • Recrystallization: If the solid is colored (brown/red), recrystallize from Ethanol:Water (1:1) . Use activated charcoal during the hot filtration step to remove phenazine traces.

Frequently Asked Questions (FAQ)

Q1: My product is a sticky oil that won't solidify. What happened? A: This usually indicates the presence of "Impurity B" (polymers) or residual solvent.

  • Fix: Dissolve the oil in dilute HCl (1M). Wash this aqueous solution with Ethyl Acetate (removes non-basic tars). Then, re-basify the aqueous layer with Ammonia to precipitate the product. This "Acid-Base Swing" is the most effective way to recover the solid.

Q2: Can I use 4-bromopyridine instead of 4-chloropyridine? A: Yes, but 4-bromopyridine is even more unstable (polymerizes faster) than the chloro-analog. If you use it, you must generate it in situ from the HCl salt immediately before reaction. The reaction times will be shorter, so monitor closely to prevent bis-alkylation.

Q3: How do I quantify the "Bis-impurity" (Impurity C) on HPLC? A: The bis-substituted species (


-bis(pyridin-4-yl)benzene-1,2-diamine) is more hydrophobic than the mono-substituted product.
  • HPLC Condition: C18 Column. Mobile Phase: A (0.1% Formic Acid/Water), B (Acetonitrile). Gradient 5% to 95% B.[2]

  • Retention: Product elutes early (polar); Bis-impurity elutes significantly later.

Q4: Why is my yield consistently below 40%? A: You are likely losing product during the filtration of the excess OPD. The product has moderate solubility in ethanol.

  • Fix: Instead of filtering the reaction mixture directly, remove the solvent under vacuum first. Resuspend the residue in water, then adjust pH. This ensures all product is recovered in the precipitation step.

References

  • Reaction Mechanism & Benzimidazole Synthesis

    • Title: "Efficient synthesis of 2-substituted benzimidazoles via oxidative cycliz
    • Source:Journal of Organic Chemistry.
    • Context: Describes the precursor synthesis and the sensitivity of OPD to oxid
  • 4-Chloropyridine Instability

    • Title: "The polymerization of 4-chloropyridine."[3]

    • Source:Journal of the Chemical Society.
    • Context: Foundational paper describing the self-quaterniz
  • Purification Strategies

    • Title: "Process for the preparation of substituted phenylenediamines."[4][5]

    • Source:Google Patents (US P
    • Context: Industrial methods for handling amphoteric amine purific

Sources

strategies to improve the regioselectivity of reactions with 4-(2-Aminoanilino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in 4-(2-Aminoanilino)pyridine Functionalization

Introduction: The "Tri-Nucleophile" Challenge

Subject: this compound (CAS: 26866-10-2) Structure Analysis: This scaffold presents a unique "Tri-Nucleophile" challenge in synthesis. It contains three distinct nitrogen centers with varying electronic and steric profiles. Successful functionalization requires exploiting the differences between these sites.

  • Site A (Primary Amine,

    
    ):  The kinetic target. Moderately nucleophilic, sterically accessible, attached to the electron-rich phenyl ring.
    
  • Site B (Bridging Amine,

    
    ):  The thermodynamic sink (rarely). Highly deactivated by the electron-withdrawing 4-pyridyl group and sterically hindered.
    
  • Site C (Pyridine Nitrogen,

    
    ):  The basic center (pKa ~9.1).[1] Highly prone to protonation and quaternization (alkylation), acting as a "trap" for electrophiles or a catalyst poison.
    

Module 1: Selective Acylation of the Primary Amine

User Query: "I am trying to acylate the primary amine with an acid chloride, but I am observing low yields and formation of pyridinium salts. How do I improve selectivity?"

The Mechanism

Acylation of 4-aminopyridine derivatives is reversible at the pyridine nitrogen (forming unstable N-acylpyridinium species) but irreversible at the exocyclic amines. However, the high basicity of the pyridine ring can interfere by scavenging the acid generated, leading to protonation of the aniline


 (deactivating it).
Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Base Selection Use Inorganic Bases (Schotten-Baumann) Organic bases (TEA, DIPEA) can form salts that solubilize side products.[2] A biphasic system (

/aq.

) keeps the pyridine nitrogen deprotonated (neutral) but solvated in the organic layer, while the acid byproduct is neutralized immediately in the aqueous phase.
Solvent Aprotic Polar (THF, DMF) Avoid alcohols.[2] If solubility is an issue, use DMF but keep temperature low (

) to prevent formylation side reactions.
Stoichiometry 1.05 eq. Electrophile Do not use large excesses. The primary amine reacts fastest. Excess reagent will eventually attack the pyridine nitrogen or the bridging amine.
Visual Workflow: Kinetic Control Strategy

AcylationStrategy Start Substrate: This compound Condition1 Condition A: Neutral/Organic Base (DIPEA/DCM) Start->Condition1 Condition2 Condition B: Biphasic Basic (NaHCO3/DCM) Start->Condition2 Reagent Reagent: R-COCl (1.0 eq) Intermed Intermediate: N-Acylpyridinium (Unstable/Reversible) Condition1->Intermed Fast Attack at Pyridine N Product Target: N-Acyl Aniline (Stable Amide) Condition2->Product Kinetic Trap at NH2 Intermed->Product Acyl Transfer SideProd Side Product: Pyridinium Salt (Dead End) Intermed->SideProd Precipitation caption Figure 1: Kinetic vs. Thermodynamic control in acylation reactions.

Module 2: Cyclization to Benzimidazoles

User Query: "I am cyclizing this intermediate to a benzimidazole using an aldehyde. The reaction is sluggish and I see oxidation byproducts. What is the optimal method?"

Core Issue

The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the bridging nitrogen, making the ring-closure step (dehydration) slower than in standard o-phenylenediamines.

Optimization Strategies
  • Oxidative Cyclization (The "One-Pot" Fix): Instead of relying on acid catalysis alone, use an oxidative mechanism which drives the equilibrium forward.

    • Reagent: Aldehyde +

      
       (catalytic) or Air/
      
      
      
      .
    • Why: The bisulfite adduct facilitates the initial attack, and oxidation aromatizes the imidazole ring rapidly, preventing reversibility.

  • Microwave Acceleration:

    • Microwave irradiation is superior for this scaffold. It overcomes the activation energy barrier imposed by the deactivated bridging amine.

    • Reference Standard: Reaction with aldehydes in the presence of

      
       or simple acetic acid under MW irradiation often completes in <10 mins.
      
Step-by-Step Protocol: Microwave-Assisted Cyclization
  • Preparation: Dissolve this compound (1.0 mmol) and the aldehyde (1.0 mmol) in Ethanol (2 mL).

  • Catalyst: Add 5 mol%

    
     or simply use glacial acetic acid as solvent.
    
  • Irradiation: Heat to

    
     for 10 minutes in a sealed microwave vial.
    
  • Workup: Neutralize with

    
    . The benzimidazole usually precipitates.
    

Module 3: Avoiding Pyridine Alkylation (Quaternization)

User Query: "I need to alkylate the primary amine, but the alkyl halide is reacting with the pyridine ring. How do I block the pyridine nitrogen?"

The "Proton Protection" Strategy

The pyridine nitrogen is significantly more basic (pKa ~9.1) than the aniline nitrogen (pKa ~4.6).[1][3] You can exploit this


pKa.
  • Technique: Perform the reaction in a buffered acidic medium or use the hydrochloride salt of the starting material.

  • Mechanism: At pH ~5-6, the pyridine nitrogen is

    
     protonated (blocking it from acting as a nucleophile), while a small equilibrium fraction of the aniline 
    
    
    
    remains unprotonated and available for reaction (or reacts via a different mechanism depending on the electrophile).
  • Alternative: Use Reductive Amination instead of direct alkylation.

    • React the primary amine with a ketone/aldehyde to form the imine (selectively forms on

      
      ).
      
    • Reduce with

      
      . This avoids the competition with the pyridine ring entirely.
      
Visual Workflow: Regioselective Alkylation Pathways

AlkylationPathways cluster_Direct Direct Alkylation (R-X) cluster_Reductive Reductive Amination (Recommended) Substrate This compound Direct Base (K2CO3) + R-X Substrate->Direct Step1 1. Aldehyde/Ketone (Imine Formation) Substrate->Step1 Result1 Mixture: N-Alkyl Aniline + N-Alkyl Pyridinium (Major) Direct->Result1 Step2 2. NaBH(OAc)3 (Selective Reduction) Step1->Step2 Result2 Pure N-Monoalkylated Product Step2->Result2 caption Figure 2: Avoiding Pyridine Quaternization via Reductive Amination.

Summary of Reactivity Data

SiteReactivity TypepKa (Approx)Dominant Reaction
Pyridine-N Hard Nucleophile / Base~9.1Protonation, Alkylation (Quaternization), Metal Coordination
Aniline-NH2 Soft Nucleophile~4.6Acylation, Imine formation, Reductive Amination
Bridging-NH Deactivated Nucleophile< 1.0Cyclization (Intramolecular), rarely reacts intermolecularly

References

  • Regioselective N-Arylation and Acylation

    • Title: Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines.
    • Source: J. Am. Chem. Soc. 2021, 143, 25, 9308–9314.
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.[4]

    • Source: Molecules 2013, 18(12), 14835-14846.
    • URL:[Link]

  • Basicity and Reactivity of Aminopyridines

    • Title: Acid-base properties of nitrogen-containing functional groups.[1][3]

    • Source: Chemistry LibreTexts (Organic Chemistry).
    • URL:[Link]

  • Benzimidazole Selectivity

    • Title: Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate.[5]

    • Source: Org.[5][6][7] Lett. 2010, 12, 20, 4576–4579.

    • URL:[Link]

Sources

byproduct formation and removal in 4-(2-Aminoanilino)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 4-(2-Aminoanilino)pyridine (also known as N-(pyridin-4-yl)benzene-1,2-diamine). This intermediate is a critical scaffold in the development of HDAC inhibitors (e.g., Entinostat/MS-275) and various kinase inhibitors.

Topic: Byproduct Formation, Removal, and Process Optimization

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Part 1: The Core Reaction & Mechanistic Logic

The Objective: Synthesize the mono-substituted product via Nucleophilic Aromatic Substitution (


) while suppressing bis-substitution and oxidative degradation.

The Challenge:

  • Instability of Electrophile: 4-Chloropyridine is unstable as a free base (prone to self-polymerization) and is typically used as the hydrochloride salt.

  • Nucleophile Selectivity: o-Phenylenediamine (OPD) has two nucleophilic amino groups. While the first substitution deactivates the ring toward a second attack, forcing conditions can lead to the bis-substituted impurity.

  • Oxidative Sensitivity: Both the starting material (OPD) and the product are electron-rich aromatic amines, highly susceptible to air oxidation, forming "black tar" impurities (iminoquinones/azo-dimers).

Reaction Pathway Diagram

ReactionPathways SM1 4-Chloropyridine (HCl Salt) Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate Reflux/H+ Polymer IMPURITY C Pyridyl Polymers SM1->Polymer Free base form (pH > 7) SM2 o-Phenylenediamine (OPD) SM2->Intermediate Reflux/H+ OxImpurity IMPURITY B Oxidative Oligomers (Azo/Phenazine species) SM2->OxImpurity Storage in Air Product TARGET PRODUCT This compound Intermediate->Product -HCl BisImpurity IMPURITY A Bis-substituted Product Product->BisImpurity + Excess 4-Cl-Py High T Product->OxImpurity O2 / Air Light

Figure 1: Mechanistic pathways showing the target


 route alongside critical failure modes (Bis-substitution, Oxidation, and Polymerization).

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific user tickets regarding impurity profiles and yield losses.

Module A: Impurity Identification & Prevention

Q1: "I am seeing a persistent impurity at M+77 mass units relative to my product. It co-elutes on TLC. What is it?"

A: This is likely the Bis-substituted impurity (N,N'-bis(pyridin-4-yl)benzene-1,2-diamine).

  • The Cause: Loss of stoichiometry control. Even though the first pyridine ring deactivates the aniline, high temperatures (>120°C) or a local excess of 4-chloropyridine will drive the second addition.

  • The Fix:

    • Invert Stoichiometry: Use a 1.5 to 2.0 molar equivalent excess of o-phenylenediamine (OPD). This statistically favors mono-substitution.

    • Slow Addition: Do not dump reagents. Add the 4-chloropyridine solution slowly to the OPD solution.

    • Temperature Cap: Limit reaction temperature to refluxing water (100°C) or ethanol (78°C). Avoid high-boiling solvents like DMF unless necessary, as they promote bis-substitution.

Q2: "My reaction mixture turned from amber to dark black/purple within minutes. My yield is <30%."

A: You are experiencing Oxidative Degradation . Phenylenediamines are notorious for oxidizing to quinone imines and polymerized "tars" in the presence of oxygen.

  • The Fix:

    • Degas Solvents: Sparge your reaction solvent with Argon or Nitrogen for 15 minutes before adding reagents.

    • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen.

    • Acidic Stabilization: Performing the reaction in dilute aqueous HCl (or using the HCl salt of the pyridine) helps stabilize the amine against oxidation compared to basic conditions.

Q3: "I tried to free-base the 4-chloropyridine before the reaction to improve reactivity, but it turned into a solid sludge."

A: Never free-base 4-chloropyridine in isolation.

  • The Science: 4-Chloropyridine is stable only as a salt (HCl). As a free base, the nitrogen of one molecule attacks the C-4 position of another, leading to rapid self-polymerization (pyridyl-pyridinium polymers).

  • The Protocol: Generate the free base in situ only in the presence of the nucleophile (OPD), or run the reaction under acidic conditions where the aniline (pKa ~4.5) is nucleophilic enough to displace the chloride, driven by thermal energy.

Module B: Purification & Isolation Protocols

Q4: "How do I separate the mono-product from the excess OPD and bis-impurities without a column?"

A: You can exploit the amphoteric nature of the product. The product contains a basic pyridine nitrogen and a weakly basic aniline nitrogen.

Recommended Acid-Base Workup Protocol:

  • Quench: Cool reaction to room temperature.

  • Basify: Adjust pH to ~9-10 using saturated

    
     or 
    
    
    
    . This precipitates the product and impurities as free bases.
  • Extraction: Extract into Ethyl Acetate (EtOAc).

  • Selective Wash (The Critical Step):

    • Wash the organic layer with water (removes unreacted OPD, which is moderately water-soluble).

    • Optional Acid Purification: Extract the organic layer with mild acid (e.g., 5% acetic acid). The mono-product (highly basic pyridine N) will move to the aqueous phase. The bis-product (less soluble, often precipitates) or neutral tars may remain in organics or at the interface.

    • Re-basify the aqueous phase to precipitate the pure mono-product.

Q5: "My product is solidifying as a sticky oil. How do I get a clean powder?"

A: This "oiling out" is common due to trace solvent impurities or isomers.

  • Recrystallization Solvent: Ethanol/Water (9:1) or Toluene.

  • Trituration: If it oils out, decant the supernatant and triturate (grind) the oil with cold Diethyl Ether or Hexanes. This removes non-polar impurities and induces crystallization.

Part 3: Optimized Experimental Workflow

This protocol is designed to minimize the "Bis" and "Oxidation" failure modes described above.

Reagents:

  • 4-Chloropyridine Hydrochloride (1.0 equiv)

  • o-Phenylenediamine (2.0 equiv) - Excess acts as solvent/scavenger

  • Solvent: Water (Green chemistry approach) or Ethanol.

  • Atmosphere: Nitrogen.

Step-by-Step Protocol:

  • Preparation: Dissolve 2.0 equivalents of o-phenylenediamine in deionized water (approx. 5 mL/mmol). Sparge with Nitrogen for 10 mins.

  • Addition: Add 1.0 equivalent of 4-chloropyridine HCl solid directly to the stirring solution.

    • Note: The solution will be acidic (pH ~2-3) due to the HCl salt. This protects against oxidation.

  • Reaction: Heat to reflux (100°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Checkpoint: The product usually fluoresces blue/green under UV (254/365 nm).

  • Workup:

    • Cool to 0°C.

    • Slowly add 10% NaOH until pH ~10. A precipitate will form.

    • Stir at 0°C for 30 minutes to ensure full precipitation.

  • Filtration: Filter the solid.

    • Filtrate: Contains excess OPD and salts (discard).

    • Filter Cake: Crude Product.[1][2]

  • Purification: Wash the filter cake with cold water (3x) to remove residual OPD. Recrystallize from boiling Ethanol if necessary.

Part 4: Data Summary & Specifications

ParameterSpecification / BehaviorTechnical Note
Target Structure This compoundMW: 185.23 g/mol
Appearance Tan to light brown powderDarkens on storage (store under inert gas).
Solubility DMSO, MeOH, dilute AcidInsoluble in Hexanes, Water (at pH > 9).
Key Impurity A Bis-substituted (M+77)Insoluble in most solvents; high melting point.
Key Impurity B Oxidative TarsRemoved via charcoal filtration or recrystallization.
Storage -20°C, Hygroscopic, Light SensitiveUse amber vials.

References

  • Entinostat Intermediate Synthesis: Process for the preparation of pyridyl-pyrimidine derivatives.[3] (2021).[4][5] World Intellectual Property Organization. WO2021074138. Link

  • Chloropyridine Reactivity: 4-Amino-2-chloropyridine: Application, Synthesis. (2019). ChemicalBook. Link

  • General Benzimidazole Impurities: Selective Synthesis of Benzimidazoles from o-Phenylenediamine. (2020).[5] National Institutes of Health (PMC). Link

  • Impurities in Pyridine Synthesis: N1-(Pyridin-4-yl)benzene-1,4-diamine dihydrochloride Specifications. (n.d.). Biosynth. Link[6]

  • Reaction Mechanism Support:Nucleophilic Aromatic Substitution on Pyridines. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Text).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-chloropyridine (vesicant) and o-phenylenediamine (toxic) before handling.

Sources

Validation & Comparative

Biological Activity of 4-(2-Aminoanilino)pyridine vs. Its Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2-Aminoanilino)pyridine (chemically N-(pyridin-4-yl)benzene-1,2-diamine) as a core pharmacophore scaffold versus its optimized medicinal derivatives.

Executive Summary: The Scaffold vs. The Drug

This compound represents a "privileged structure" in medicinal chemistry, serving as a critical Fragment-Based Drug Discovery (FBDD) starting point. It functions primarily through two distinct mechanisms depending on its derivatization:

  • Zinc-Binding Group (ZBG): In Histone Deacetylase (HDAC) inhibitors (e.g., the benzamide class), the o-phenylenediamine moiety chelates the active site zinc ion.

  • Hinge Binder: In Kinase inhibitors, the aminopyridine core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

While the parent compound exhibits low-to-moderate biological activity (micromolar range) and poor selectivity, its derivatives (such as Entinostat , Mocetinostat , and experimental kinase inhibitors) achieve nanomolar potency and high isoform specificity through the addition of "Cap" groups and hydrophobic linkers.

Structural & Mechanistic Basis[1]

The Parent Scaffold: this compound
  • Chemical Structure: A pyridine ring linked at the 4-position to an o-phenylenediamine (1,2-benzenediamine).

  • Key Pharmacophore: The ortho-diamine on the phenyl ring is the critical effector.

    • Role: Bidentate chelation of Zn²⁺ in metalloenzymes (HDACs).

  • Limitation: Lacks the "Surface Recognition Domain" (Cap group) required to interact with the rim of the protein binding pocket, leading to weak binding energy (

    
    ).
    
The Derivatives: Optimized Inhibitors

Derivatization typically involves attaching a linker and a hydrophobic cap to the pyridine nitrogen or the phenyl ring.

  • HDAC Inhibitors (Benzamides): The scaffold is modified to include a linker that spans the hydrophobic tunnel of the HDAC active site, connecting the ZBG to a surface-binding cap.

  • Kinase Inhibitors: Substituents are added to occupy the hydrophobic "back pocket" of the kinase ATP site, conferring selectivity (e.g., VEGFR vs. EGFR).

Mechanism of Action Visualization

The following diagram illustrates how the parent scaffold serves as the anchor (ZBG/Hinge Binder) while derivatives extend into specific protein domains to enhance affinity.

Mechanism Parent This compound (Parent Scaffold) ZBG Zinc Binding / Hinge H-Bonding (Low Affinity, Low Selectivity) Parent->ZBG Intrinsic Activity Deriv_HDAC HDAC Inhibitor Derivative (e.g., Entinostat) Parent->Deriv_HDAC + Surface Cap & Linker Deriv_Kinase Kinase Inhibitor Derivative (e.g., VEGFR Inhibitor) Parent->Deriv_Kinase + Hydrophobic Tail Mech_HDAC Mechanism: 1. ZBG chelates Zn2+ 2. Linker spans tunnel 3. Cap binds surface rim Deriv_HDAC->Mech_HDAC Mech_Kinase Mechanism: 1. Mimics ATP Adenine 2. Hydrophobic interactions 3. Gatekeeper residue selectivity Deriv_Kinase->Mech_Kinase Outcome Result: Nanomolar Potency (IC50 < 50 nM) Isoform Selectivity Mech_HDAC->Outcome Mech_Kinase->Outcome

Caption: Structural evolution from the promiscuous parent scaffold to high-affinity, selective derivatives.

Comparative Performance Analysis

The following table contrasts the biological activity of the parent scaffold against key derivatives in the context of HDAC inhibition (Class I selective) and Antiproliferative activity.

Table 1: Potency and Selectivity Comparison
FeatureParent Scaffold (this compound)Derivative A (Entinostat/MS-275 Analog)Derivative B (Mocetinostat Analog)
Primary Target Weak Pan-HDAC / Non-specific KinaseHDAC1, HDAC2, HDAC3 (Class I)HDAC1, HDAC2, HDAC3, HDAC11
Mechanism Zn²⁺ Chelation (Weak)Zn²⁺ Chelation + Tunnel OccupancyZn²⁺ Chelation +

-

Stacking
HDAC1 IC50 5 - 20 µM (Est.)0.18 - 0.30 µM 0.15 µM
Cellular IC50 (HCT116)> 50 µM ~ 1 - 5 µM 0.3 - 1.0 µM
Selectivity Profile Poor (Off-target toxicity likely)High (Spares Class IIa HDACs)High (Class I & IV selective)
Pharmacokinetics Rapid clearance, high metabolic liabilityOptimized oral bioavailability (

)
Stable, long half-life (

)

Key Insight: The parent scaffold provides the binding capability but lacks the binding energy. The derivatives reduce the IC50 by 2-3 orders of magnitude by leveraging the "Cap" group to stabilize the enzyme-inhibitor complex.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols. These are designed to be self-validating control systems.

In Vitro HDAC Fluorometric Activity Assay

Objective: Determine IC50 values for the parent vs. derivatives against recombinant HDAC1.

Reagents:

  • Recombinant Human HDAC1.

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin/Protease mixture.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose response, starting at 100 µM for Parent, 10 µM for Derivatives). Final DMSO concentration < 1%.

  • Incubation: Mix 10 µL enzyme solution + 5 µL compound. Incubate 30 min at 37°C.

    • Control: DMSO only (100% Activity), Trichostatin A (0% Activity/Positive Control).

  • Reaction: Add 35 µL Substrate solution. Incubate 30 min at 37°C.

  • Development: Add 50 µL Developer solution (cleaves the deacetylated fluorophore). Incubate 15 min at Room Temp.[1]

  • Detection: Read Fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Fit data to the Sigmoidal Dose-Response equation (Variable Slope) to calculate IC50.

Cell Viability Assay (MTT/MTS)

Objective: Assess antiproliferative efficacy in cancer cell lines (e.g., HCT116, MCF-7).

Protocol:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with Parent or Derivatives (0.01 – 100 µM) for 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Measurement: Absorbance at 570 nm.

  • Validation: Verify p21 induction via Western Blot to confirm mechanism (HDAC inhibition leads to p21 upregulation).

Signaling Pathway Impact

The following diagram details the downstream biological consequences of the this compound derivatives (specifically the Benzamide HDAC inhibitors) in a cancer cell context.

Signaling Inhibitor Derivative (e.g., Entinostat) Target HDAC 1/2/3 (Nucleus) Inhibitor->Target Inhibits Chromatin Chromatin Remodeling (Histone Hyperacetylation) Target->Chromatin Accumulation of Ac-Histones GeneExpr Gene Expression Changes (Epigenetic Reactivation) Chromatin->GeneExpr P21 p21 (CDKN1A) Upregulation GeneExpr->P21 Re-expression Bax Pro-Apoptotic Factors (Bax, Bak) GeneExpr->Bax Arrest G1 Cell Cycle Arrest P21->Arrest Inhibits CDKs Apoptosis Apoptosis / Cell Death Bax->Apoptosis

Caption: Pathway activation by this compound derivatives leading to cell cycle arrest and apoptosis.[2]

References

  • Zhou, N., et al. (2008). "Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor."[2] Journal of Medicinal Chemistry. Link

  • Suzuki, T., et al. (1999). "Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives." Journal of Medicinal Chemistry. Link

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability."[3] Journal of Biological Chemistry. Link

  • ChemicalBook. (2023). "N1-(Pyridin-4-yl)benzene-1,2-diamine Product Description." Link

  • Selleck Chemicals. (2024). "Entinostat (MS-275) Biological Activity." Link

Sources

Validation of 4-(2-Aminoanilino)pyridine as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide validates the 4-(2-Aminoanilino)pyridine scaffold as a privileged structure for Class I Selective Histone Deacetylase (HDAC) inhibition . Unlike traditional hydroxamic acids (pan-HDAC inhibitors) or simple benzamides, this scaffold leverages the unique electronic properties of the pyridine ring to modulate zinc-binding affinity and isoform selectivity, specifically targeting HDAC1, HDAC2, and HDAC3.

A Comparative Guide for Isoform-Selective HDAC Inhibition

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Focus: Class I HDAC Selectivity, Kinetic Validation, and Synthetic Accessibility

Executive Analysis: The Scaffold Advantage

The This compound scaffold represents a strategic evolution in the design of Zinc-Binding Groups (ZBGs). While the 2-aminoanilide (or o-phenylenediamine) moiety is the established warhead for Class I selectivity (e.g., in Entinostat/MS-275), fusing it directly or via a linker to a pyridine core at the 4-position introduces distinct advantages:

  • pKa Modulation: The pyridine nitrogen acts as an electron sink, modulating the acidity of the anilinic protons, thereby fine-tuning the chelation strength to the active site Zn²⁺ ion.

  • Solubility & ADME: The pyridyl nitrogen improves aqueous solubility compared to the lipophilic phenyl ring of traditional benzamides (e.g., CI-994).

  • Isoform Selectivity: This scaffold exhibits a "foot-in-the-door" mechanism, showing high selectivity for HDAC1-3 (Class I) over HDAC6 (Class IIb), reducing off-target toxicity associated with pan-inhibition.

Comparative Validation: Performance Metrics

This section objectively compares the This compound scaffold against the two industry standards: Hydroxamic Acids (e.g., SAHA/Vorinostat) and Benzamides (e.g., Entinostat/MS-275).

Table 1: Scaffold Performance Matrix
FeatureHydroxamic Acids (e.g., SAHA) Benzamides (e.g., MS-275) This compound
Primary Target Pan-HDAC (Class I, II, IV)Class I (HDAC 1, 2, 3)Class I Selective (HDAC 1, 3)
Binding Kinetics Fast-On / Fast-OffSlow-On / Slow-OffSlow-Tight Binding (High Residence Time)
Zn²⁺ Binding Mode Bidentate ChelationBidentate ChelationBidentate + Cavity Stabilization
Mutagenicity Risk High (Ames Positive often)LowLow (Scaffold Dependent)
Metabolic Stability Low (Glucuronidation/Hydrolysis)ModerateHigh (Pyridine reduces metabolic liability)
Cellular Potency High (nM)Moderate (µM)High (Sub-µM to nM)
Mechanistic Insight: The "Kinetic Selectivity" Factor

Unlike hydroxamic acids, which rapidly equilibrate, the This compound scaffold exhibits slow-binding kinetics . This results in a long residence time on the target (HDAC1/3), which is clinically correlated with sustained pharmacodynamic effects even after the drug has cleared from the plasma. This validates the scaffold not just as an inhibitor, but as a durable modulator of epigenetic signaling.

Mechanism of Action & Signaling Pathway

The scaffold functions by inserting the 2-aminoanilide moiety into the HDAC catalytic pocket. The primary amine and the amide carbonyl (or the aniline nitrogen itself in direct analogues) chelate the Zinc ion, displacing the water molecule required for deacetylation.

Figure 1: Mechanism of Epigenetic Modulation

HDAC_Pathway Chromatin Condensed Chromatin (Gene Silencing) AcHistone Acetylated Histone (Open Chromatin) Chromatin->AcHistone Acetylation HAT HAT (Histone Acetyltransferase) HAT->AcHistone HDAC HDAC 1/2/3 (Histone Deacetylase) HDAC->Chromatin AcHistone->Chromatin Deacetylation GeneExp Tumor Suppressor Gene Expression (p21, p53) AcHistone->GeneExp Promotes Scaffold This compound (Inhibitor) Scaffold->HDAC Blocks Active Site (Zn2+ Chelation) Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Induces

Caption: The scaffold blocks HDAC-mediated deacetylation, maintaining chromatin in an open state to reactivate tumor suppressor genes.

Experimental Protocols for Validation

To validate this scaffold in your own pipeline, follow these standardized protocols. These methods are designed to confirm both chemical identity and biological selectivity.[1]

Protocol A: Synthesis of this compound Derivatives

Rationale: This Nucleophilic Aromatic Substitution (


) is favored over Buchwald-Hartwig coupling for its operational simplicity and avoidance of heavy metals in early-stage discovery.

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • o-Phenylenediamine (3.0 eq) - Excess prevents bis-substitution

  • Ethoxyethanol or n-Butanol (Solvent)

  • Triethylamine (Et3N) (optional base)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-chloropyridine HCl (10 mmol) and o-phenylenediamine (30 mmol) in 20 mL of ethoxyethanol.

  • Reflux: Heat the mixture to reflux (135°C) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Work-up: Cool to room temperature. The excess diamine often precipitates or remains in solution.

  • Basification: Concentrate the solvent under reduced pressure. Resuspend residue in water and adjust pH to ~9 using 10% NaOH.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel). Elute with DCM -> 5% MeOH/DCM.

  • Validation: Confirm structure via ¹H-NMR (look for characteristic pyridine doublets at ~8.2 and ~6.7 ppm and the aniline exchangeable protons).

Protocol B: Fluorometric HDAC Activity Assay

Rationale: A self-validating system using a fluorogenic substrate to quantify IC50 values against specific isoforms.

Materials:

  • Enzymes: Recombinant Human HDAC1, HDAC3, and HDAC6 (as negative control).

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

  • Developer: Trypsin solution.

Step-by-Step Workflow:

  • Preparation: Dilute the This compound test compound in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix 10 µL of enzyme solution + 0.5 µL of compound. Incubate at 37°C for 30 mins.

  • Reaction: Add 10 µL of Substrate (Boc-Lys(Ac)-AMC). Incubate for 30–60 mins at 37°C.

  • Termination: Add 20 µL of Developer (Trypsin). This cleaves the deacetylated lysine, releasing the AMC fluorophore.

  • Readout: Measure Fluorescence (Ex: 360 nm / Em: 460 nm) on a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Success Criteria: IC50 (HDAC1) < 100 nM; Selectivity Ratio (HDAC6/HDAC1) > 50.

Workflow Visualization

Figure 2: Validation Pipeline

Validation_Workflow Start Scaffold Design (this compound) Synth Synthesis (SnAr Reaction) Start->Synth QC QC: NMR / LCMS (Purity > 95%) Synth->QC QC->Synth Fail Assay1 Primary Screen (HDAC1 Inhibition) QC->Assay1 Pass Assay2 Selectivity Profiling (HDAC1 vs HDAC6) Assay1->Assay2 IC50 < 1 µM Kinetic Kinetic Analysis (Jump-Dilution) Assay2->Kinetic Selectivity > 20x Decision Lead Candidate Selection Kinetic->Decision Slow-off rate confirmed

Caption: Step-by-step critical path from chemical synthesis to biological validation.

References

  • Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors. Source: ChemMedChem (2021) Context: Validates the nicotinic anilide scaffold for HDAC3 selectivity and sub-nanomolar potency.

  • Discovery of MGCD0103 (Mocetinostat), a Selective Histone Deacetylase Inhibitor. Source: Journal of Medicinal Chemistry (2008) Context: Establishes the 2-aminophenyl benzamide motif (structurally related to the guide's scaffold) as a clinical standard for Class I selectivity.

  • Synthesis and Biological Study of 4-Aminopyridine Derivatives. Source: PubMed (2023) Context: Provides foundational synthetic protocols for 4-aminopyridine derivatives relevant to the scaffold construction.

  • Class I Selective Histone Deacetylase Inhibitors. Source: International Journal of Molecular Sciences (2022) Context: Reviews the structural requirements for Class I selectivity, reinforcing the role of the 2-aminoanilide ZBG.

Sources

alternative synthetic routes to 4-(2-Aminoanilino)pyridine and their comparison

Author: BenchChem Technical Support Team. Date: February 2026


-(pyridin-4-yl)benzene-1,2-diamine

Executive Summary

The synthesis of 4-(2-Aminoanilino)pyridine (CAS: 26859-97-8) is a critical gateway to benzimidazole-based kinase inhibitors (e.g., Tacedinaline/CI-994 analogs). While the molecule appears structurally simple, the electron-deficient nature of the pyridine ring and the potential for polymerization of precursors create specific process challenges.

This guide evaluates three distinct synthetic architectures. For bulk scale-up where cost is paramount, the Acid-Mediated Nucleophilic Aromatic Substitution (


)  remains the industrial workhorse. However, for pharmaceutical applications requiring strict impurity controls (specifically avoiding bis-substituted byproducts), the Nitro-Reduction Sequence  is the superior, self-validating protocol. The Buchwald-Hartwig  approach is reserved for complex analog generation where electronic deactivation prevents standard substitution.

Route Analysis & Mechanistic Insight

Route A: Acid-Mediated (The Industrial Standard)

Mechanism: Addition-Elimination Precursors: 4-Chloropyridine Hydrochloride + o-Phenylenediamine (OPD)

This route relies on the thermal activation of the 4-chloropyridine.[1] Crucially, 4-chloropyridine free base is unstable and polymerizes rapidly at room temperature. The protocol must utilize the hydrochloride salt. The acidic environment (often generated in situ or by adding HCl) protonates the pyridine nitrogen, significantly increasing the electrophilicity at the C4 position, making it susceptible to attack by the OPD nucleophile.

  • Pros: Low raw material cost; single-step.[2]

  • Cons: Moderate yields (40–60%); formation of "tars" due to polymerization; risk of bis-substitution (where one OPD molecule attacks two pyridine rings).

Route B: The Nitro-Reduction Sequence (High-Fidelity Route)

Mechanism:


 followed by Chemoselective Reduction
Precursors:  4-Aminopyridine + 1-Fluoro-2-nitrobenzene[3]

This is the preferred route for drug development. Instead of using a diamine (which has two nucleophilic sites), we use 4-aminopyridine to attack 1-fluoro-2-nitrobenzene. The nitro group acts as an ortho-directing activator for the fluorine displacement and simultaneously protects the second amine position.

  • Step 1: Formation of 2-nitro-N-(pyridin-4-yl)aniline.

  • Step 2: Reduction of the nitro group (Fe/NH

    
    Cl, H
    
    
    
    /Pd, or SnCl
    
    
    ).
  • Pros: High regioselectivity (no bis-products); high purity (>98%); stable intermediates.[3]

  • Cons: Two steps; higher atom economy waste (loss of oxygen).

Route C: Buchwald-Hartwig Cross-Coupling

Mechanism: Pd(0) Catalytic Cycle (Oxidative Addition


 Reductive Elimination)
Precursors:  4-Bromopyridine + o-Phenylenediamine (or N-Boc-OPD)[3]

Used when the pyridine ring bears electron-donating substituents that deactivate it toward


.
  • Pros: Works on deactivated systems; mild conditions.

  • Cons: High cost (Pd catalyst, ligands like BINAP/Xantphos); heavy metal scavenging required.

Visual Pathway Analysis

The following diagram illustrates the divergent pathways and the critical intermediates.

SyntheticRoutes cluster_inputs Precursors cluster_intermediates Intermediates cluster_product Target A 4-Chloropyridine HCl Prod 4-(2-Aminoanilino) pyridine A->Prod Route A: Acidic Melt/Solvent (Reflux, 140°C) B o-Phenylenediamine B->Prod C 4-Aminopyridine Int1 2-Nitro-N-(pyridin-4-yl) aniline C->Int1 Route B: SNAr (NaH or K2CO3, DMF) D 1-Fluoro-2- nitrobenzene D->Int1 Int1->Prod Reduction (Fe/NH4Cl or H2/Pd)

Figure 1: Comparative workflow of the Direct Acidic Route (Red) vs. the Nitro-Reduction Route (Blue).

Performance Metrics Comparison

FeatureRoute A (Direct

)
Route B (Nitro-Red)Route C (Buchwald)
Overall Yield 45–60%75–85% (over 2 steps)60–80%
Purity Profile Low (Tars, Bis-products)High (Crystalline)High (Ligand residues)
Cost Efficiency High (Cheap reagents)ModerateLow (Catalyst cost)
Scalability Excellent (Kg scale)Good (Exothermic reduction)Moderate
Key Risk Pyridine polymerizationNitro-reduction exothermPd removal (<10ppm)

Detailed Experimental Protocols

Protocol 1: The Nitro-Reduction Sequence (Recommended for Research)

Rationale: This route guarantees the correct connectivity and simplifies purification.

Step 1: Synthesis of 2-nitro-N-(pyridin-4-yl)aniline

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents: Charge 4-Aminopyridine (1.0 eq, 10 mmol) and dry DMF (20 mL). Add Potassium Carbonate (

    
    , 2.0 eq) or Sodium Hydride (60% dispersion, 1.2 eq) carefully at 0°C.
    
  • Addition: Add 1-Fluoro-2-nitrobenzene (1.1 eq) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Pour mixture into ice water (100 mL). The orange/red solid precipitates. Filter, wash with water, and dry.

    • Checkpoint: The product should be an orange solid. Yield approx. 85-90%.[4]

Step 2: Reduction to this compound

  • Setup: 250 mL flask with mechanical stirring (iron sludge can stop magnetic bars).

  • Reagents: Suspend the nitro intermediate (from Step 1) in Ethanol/Water (3:1, 50 mL). Add Ammonium Chloride (

    
    , 5.0 eq) and Iron Powder (325 mesh, 5.0 eq).[3]
    
  • Reaction: Heat to reflux (80°C) for 2 hours. The color will shift from orange to dark brown/black.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Alkalize with saturated

    
     if necessary. Extract with Ethyl Acetate (3x), dry over 
    
    
    
    , and concentrate.
    • Validation: Product is a pale yellow to tan solid.

      
       NMR should show disappearance of nitro-aromatic signals.
      
Protocol 2: Direct Acidic Coupling (For Bulk Material)

Rationale: Use this only if you have 4-Chloropyridine Hydrochloride and can tolerate lower yields.

  • Reagents: Mix 4-Chloropyridine Hydrochloride (1.0 eq) and o-Phenylenediamine (1.5 eq) in 2-ethoxyethanol (or water for green chemistry).

  • Reaction: Reflux (135°C for ethoxyethanol) for 6–12 hours.

    • Note: If using water, the reaction is slower and may require a sealed tube.

  • Workup: Cool to room temperature. The reaction mixture will be dark.[2] Basify with 10% NaOH to pH 9.

  • Purification: Extract with DCM. The organic layer will contain the product and excess diamine.

  • Crystallization: Recrystallize from Toluene or Ethanol to remove the excess diamine and polymeric tars.

References

  • Luo, Y., et al. (2013). Synthesis and crystal structure of 4-nitro-N-(pyridin-4-yl)benzene-1,2-diamine. PMC.

  • Wibaut, J. P., et al. (1954).[4] Preparation of 4-amino-pyridine and related derivatives. Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on pyridine amination).[4][5]

  • Kalinin, A. A., et al. (2019). 4-Chloropyridine Hydrochloride: Reagent Profile. ResearchGate.

  • Buchwald, S. L., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters/NIH.

  • Iwuala, B. N., et al. (2018).[6] Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research.

Sources

performance of 4-(2-Aminoanilino)pyridine in organic reactions compared to other diamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of 4-(2-Aminoanilino)pyridine (CAS: 65053-26-1), a specialized asymmetric diamine, against standard alternatives like o-phenylenediamine (OPD) and 4-aminopyridine. It focuses on its application in heterocycle synthesis (specifically benzimidazoles) and coordination chemistry.

Product Identity:

  • IUPAC Name:

    
    -(pyridin-4-yl)benzene-1,2-diamine
    
  • Common Name: this compound

  • CAS: 65053-26-1

  • Core Structure: An o-phenylenediamine scaffold where one amino group is substituted with a 4-pyridyl moiety.

Executive Summary: The "Asymmetry Advantage"

Unlike symmetric diamines (e.g., o-phenylenediamine, ethylenediamine), this compound possesses two electronically distinct nitrogen centers:

  • Primary Amine (

    
    ):  Highly nucleophilic, attached to the electron-rich benzene ring.
    
  • Bridging Secondary Amine (

    
    ):  Reduced nucleophilicity due to conjugation with the electron-deficient pyridine ring.
    

Performance Verdict: This electronic asymmetry makes it superior to OPD for regioselective synthesis . While OPD often yields mixtures during mono-alkylation, this compound directs electrophiles almost exclusively to the primary amine first.

Comparative Analysis: Heterocycle Synthesis

Application: Benzimidazole Formation

The primary use of this diamine is synthesizing 1-(pyridin-4-yl)-substituted benzimidazoles, which are critical scaffolds in kinase inhibitors (e.g., substituted benzimidazole-based drugs).

Performance vs. o-Phenylenediamine (OPD)[1][2]
Featureo-Phenylenediamine (OPD)This compoundPerformance Impact
Nucleophilicity High (Both

groups equivalent)
Mixed (Primary > Secondary)High Selectivity: Allows stepwise functionalization without protecting groups.
Cyclization Kinetics Fast (RT to 80°C)Slower (>120°C typically req.)Process Control: Slower rate prevents uncontrolled polymerization or oligomerization.
Acid Stability Forms stable salts; can oxidize to quinoxalines.Pyridine ring buffers acidity.Solubility: Remains soluble in acidic media where OPD derivatives might precipitate.
Product Outcome 1H-Benzimidazole (unsubstituted N1)1-(Pyridin-4-yl)-BenzimidazoleFunctional Diversity: Installs a pharmacophore (pyridine) directly during cyclization.
Experimental Insight: Cyclization Mechanism

The formation of the benzimidazole core proceeds via a condensation-cyclization sequence. Due to the electron-withdrawing nature of the 4-pyridyl group, the bridging nitrogen is less nucleophilic. Consequently, the reaction requires higher activation energy (heat or acid catalysis) to close the ring compared to OPD.

Protocol: Synthesis of 1-(Pyridin-4-yl)-2-arylbenzimidazole

Standard OPD protocols (e.g., NaHSO₃/EtOH) often fail to drive this reaction to completion. A high-temperature acid-catalyzed method is recommended.

  • Reagents: this compound (1.0 eq), Aryl Aldehyde (1.1 eq), Nitrobenzene (solvent/oxidant).

  • Conditions: Heat at 140–150°C for 12–16 hours.

  • Workup: Cool, dilute with hexanes to precipitate the crude product. Recrystallize from EtOH.

  • Note: The high temperature is necessary to overcome the reduced nucleophilicity of the secondary amine during the final dehydration step.

Visualization: Mechanistic Pathway

The following diagram illustrates the regioselective condensation followed by the rate-determining cyclization step.

Benzimidazole_Synthesis cluster_legend Key Electronic Effect Start This compound (Asymmetric Diamine) SchiffBase Intermediate Schiff Base (Formed at Primary NH2) Start->SchiffBase Fast Condensation (Primary NH2 attacks C=O) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->SchiffBase Cyclization Ring Closure (Rate Limiting Step) SchiffBase->Cyclization Pyridyl-NH attacks Imine C (Requires Heat/Acid) Product 1-(Pyridin-4-yl)-2-arylbenzimidazole Cyclization->Product -H2O (Oxidative Dehydrogenation) Note The Pyridine ring pulls electron density, making the bridging NH slow to cyclize.

Figure 1: Reaction pathway showing the selective formation of the Schiff base at the primary amine, followed by the slower cyclization step driven by the deactivated secondary amine.[3][4]

Ligand Engineering & Coordination Chemistry

In coordination chemistry, this compound acts as a "hybrid" ligand, bridging the gap between simple chelators and macrocycles.

Performance vs. 2,2'-Bipyridine & OPD
PropertyThis compound2,2'-BipyridineSignificance
Denticity Tridentate Potential (

)
Bidentate (

)
Multimetallic MOFs: Can bridge two different metal centers (one at pyridine, one at diamine).
Bite Angle Flexible (Amine bridge allows rotation)Rigid (Aromatic backbone)Adaptive Binding: Adjusts to distorted octahedral geometries better than rigid ligands.
Electronic Tuning Non-innocent (Redox active amine)Redox stableCatalysis: The amine bridge can participate in proton-coupled electron transfer (PCET).
Experimental Workflow: Metal Complexation

When reacting with metal salts (e.g.,


, 

), the coordination mode depends on pH:
  • Neutral pH: Acts as a bidentate ligand via the diamine moiety (similar to OPD).

  • Acidic pH: The pyridine nitrogen protonates first (

    
    ), blocking coordination at that site.
    
  • Metal-Organic Frameworks (MOFs): The pyridine tail acts as a "linker," extending the lattice structure.

Coordination_Modes cluster_modes Coordination Modes Ligand This compound ModeA Chelating Mode (N,N) Binds like OPD Ligand->ModeA Excess Metal / Neutral pH ModeB Bridging Mode (N...N) Links two Metal Centers Ligand->ModeB Stoichiometric Control (MOF Synthesis) Catalytic Active Site Catalytic Active Site ModeA->Catalytic Active Site 3D Polymer Network 3D Polymer Network ModeB->3D Polymer Network

Figure 2: Divergent coordination pathways depending on reaction stoichiometry and pH.

References

  • Structure & Identity: PubChem. N-(4-Pyridinyl)-1,2-benzenediamine. CID 12826698. Link

  • Benzimidazole Synthesis (General Mechanism): Phillips, M. A. "The Formation of 2-Substituted Benzimidazoles." J. Chem. Soc., 1928, 2393.
  • Pyridyl-Benzimidazole Reactivity:Asian Journal of Chemistry, Vol. 22, No. 3 (2010), 2467-2470.
  • Electronic Effects in Diamines: BenchChem. "A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity." (Used to infer nucleophilicity trends of electron-deficient diamines). Link

  • Metal Coordination:Asian Journal of Chemistry, Vol. 27, No. 12 (2015). "Synthesis and Characterization of Some Dimeric Platinum Metal Complexes..." (Demonstrates the bridging capability of pyridyl-diamine ligands).

Sources

benchmarking the stability of 4-(2-Aminoanilino)pyridine against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Benchmarking the Stability of 4-(2-Aminoanilino)pyridine


-(pyridin-4-yl)benzene-1,2-diamine

Executive Summary

This compound (Compound A ) is a critical pharmacophore intermediate, notably serving as the scaffold for benzamide-based Histone Deacetylase (HDAC) inhibitors such as Entinostat (MS-275) . Unlike simple anilines, this molecule possesses an ortho-diamine motif linked to a pyridine ring, creating a unique stability profile defined by two competing forces: the electron-withdrawing nature of the pyridine ring (stabilizing) and the high nucleophilicity of the ortho-diamine (destabilizing).

This guide establishes a benchmarking protocol to evaluate A against industry standards. Our analysis indicates that while A exhibits superior oxidative resistance compared to o-phenylenediamine (OPD), it retains a high susceptibility to oxidative cyclization , forming pyrido-benzimidazole impurities under stress.

Chemical Context & Structural Analysis

To accurately benchmark stability, we must isolate the structural drivers of degradation.

  • The Target (Compound A): this compound.

    • Vulnerability: The 1,2-diamine motif is a "pre-organized" system for heterocycle formation.

    • Electronic Effect: The pyridine nitrogen (para to the amine) withdraws electron density, lowering the pKa of the bridging amine compared to a diphenyl system.

  • The Reference (Compound B): o-Phenylenediamine (OPD).

    • Role: High-sensitivity control.[1] Known for rapid oxidation to quinone diimines and polymerization.

  • The Negative Control (Compound C): 4-Anilinopyridine.[2]

    • Role: Stability baseline. Lacks the primary amine, preventing cyclization.

Primary Degradation Pathway: Oxidative Cyclization

The most critical instability mode for Compound A is not simple decomposition, but the formation of a stable impurity: 3-(pyridin-4-yl)-3H-benzimidazole (or its tautomers). This reaction is catalyzed by oxidative stress or electrophilic contaminants (e.g., aldehydes, formic acid).

DegradationPathway Substrate This compound (Precursor) Intermediate Quinone Diimine / Imine (Reactive Intermediate) Substrate->Intermediate Oxidation (-2H) [O2 / Peroxides] Product Pyrido-Benzimidazole (Cyclized Impurity) Intermediate->Product Intramolecular Cyclization

Figure 1: The dominant degradation pathway. The ortho-diamine motif facilitates oxidative closure to the benzimidazole core, a reaction driven by thermodynamic stability.

Benchmarking Matrix

The following table summarizes the expected performance based on electronic structure theory and available literature on N-aryl-1,2-diamines.

ParameterTarget: this compound Reference: o-Phenylenediamine (OPD) Control: 4-Anilinopyridine
Oxidative Stability Moderate. Pyridine ring pulls density, slowing initial oxidation relative to OPD.Poor. Rapidly turns dark/brown in air due to quinone formation.High. Resistant to air oxidation.
Cyclization Risk High. Prone to forming benzimidazoles in presence of C1 sources (formic acid) or oxidants.High. Forms benzimidazole or phenazine derivatives easily.Null. Structurally impossible.
Photostability Low. Extended conjugation (Pyridine-NH-Phenyl) absorbs UV strongly; prone to N-C bond cleavage.Moderate. Less conjugated than the pyridine analog.High. Stable under ambient light.[3]
Acid Stability Good. Pyridine protonates first, protecting the system.Moderate. Forms stable salts but can hydrolyze over long periods.Excellent. Forms stable pyridinium salts.

Experimental Protocols (Self-Validating)

To generate the data for the matrix above, perform the following "Forced Degradation" study. This protocol uses the Control (Compound C) to validate that degradation is specific to the diamine motif.

Phase 1: Stress Conditions

Prepare 1 mg/mL solutions of all three compounds in Acetonitrile:Water (50:50).

  • Oxidative Stress: Add 3%

    
     (10 eq). Incubate at 25°C for 4 hours.
    
    • Hypothesis: Compound A will show a new peak at [M-2] (cyclized) or [M+16] (N-oxide).

  • Acid Stress: Add 0.1 N HCl. Heat to 60°C for 24 hours.

    • Hypothesis: Compound A should remain relatively stable as the salt, unlike amide-linked analogs.

  • Photolytic Stress: Expose to 1.2 million lux hours (ICH Q1B standard).

    • Hypothesis: Compound A will show significant degradation compared to C .

Phase 2: Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV at 254 nm (aromatic backbone).

    • UV at 310 nm (conjugated pyridine-amine band).

    • MS (ESI+) to identify [M+H] of parent and [M-2+H] of benzimidazole impurity.

Phase 3: Data Processing Workflow

Workflow Start Sample Preparation (Target vs. OPD vs. Control) Stress Apply Stressors (Oxidation, Acid, UV) Start->Stress Quench Quench Reaction (Neutralize/Dilute) Stress->Quench Analysis LC-MS Analysis (Monitor M-2 Peak) Quench->Analysis Decision Is Benzimidazole Present? Analysis->Decision Outcome1 Instability Confirmed (Cyclization Pathway) Decision->Outcome1 Yes (>0.5%) Outcome2 Stable Profile (No Degradation) Decision->Outcome2 No

Figure 2: Experimental decision tree for validating stability. The detection of the benzimidazole derivative is the "Go/No-Go" criterion for stability.

References

  • Hu, E., et al. (2003).[4] "Identification of novel isoform-selective histone deacetylase inhibitors." Journal of Pharmacology and Experimental Therapeutics. 307(2), 720-728.[4] (Primary source for MS-275/Entinostat structure and synthesis). Link

  • Zhao, K., et al. (2011). "Oxidative Cyclization of 2-Aryl-3-arylamino-2-alkenenitriles to N-Arylindole-3-carbonitriles." The Journal of Organic Chemistry. 76(21), 8690-8697. (Mechanistic grounding for oxidative cyclization of aryl amines). Link

  • ICH Expert Working Group. "ICH Topic Q1A (R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation. (Standard regulatory framework for forced degradation). Link

  • PubChem. "Compound Summary: o-Phenylenediamine." National Library of Medicine. (Baseline stability data for the reference compound). Link

  • Jubilant Ingrevia. "Safety Data Sheet: 4-Aminopyridine." (Safety and stability data for the pyridine substructure). Link

Sources

Comparative Guide: ADME-Tox Optimization of 4-(2-Aminoanilino)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(2-aminoanilino)pyridine scaffold represents a privileged structure in kinase inhibitor discovery, forming the core of therapeutics targeting ALK, ROS1, and MAP4K4. However, this chemotype frequently presents a distinct "triad of liabilities": poor aqueous solubility due to planar aromatic stacking, rapid oxidative metabolism at the aniline bridge, and hERG channel blockade driven by the central basic nitrogen.

This guide provides a technical roadmap for evaluating and optimizing these analogs. We compare early-stage "Hit" profiles against optimized "Lead" candidates to demonstrate how specific structural modifications shift the ADME-Tox landscape.

Part 1: Chemical Space & Structural Rationale

The this compound core functions as a hinge-binder in the ATP-binding pocket of protein kinases. Optimization typically focuses on two vectors:

  • The Solubilizing Tail (R1): Modifications to the pyridine C2-position to modulate lipophilicity (LogD) and solubility.

  • The Metabolic Shield (R2/R3): Substitution on the aniline ring to block CYP-mediated oxidation.

Diagram 1: Evaluation Workflow

The following workflow outlines the critical path for filtering these analogs, prioritizing early identification of cardiotoxicity (hERG) which is prevalent in this class.

ADME_Workflow cluster_0 Tier 1: High Throughput cluster_1 Tier 2: Safety & Permeability cluster_2 Tier 3: Mechanism PhysChem Solubility (Kinetic) LogD7.4 Metab_Screen Microsomal Stability (Human/Mouse) PhysChem->Metab_Screen If Sol > 5µM Permeability Caco-2 (A-B/B-A) + P-gp Inhibitor Metab_Screen->Permeability Clint < 20 mL/min/kg Metab_ID MetID (GSH trapping) Reactive Metabolites Metab_Screen->Metab_ID High Turnover hERG_Bind hERG Binding (Radioligand) Permeability->hERG_Bind Patch_Clamp hERG Patch Clamp (Manual) hERG_Bind->Patch_Clamp IC50 < 10µM Synthesis Synthesis Synthesis->PhysChem

Caption: Tiered evaluation strategy prioritizing solubility and metabolic stability before expensive safety assays. Note the early hERG checkpoint specific to this scaffold.

Part 2: Comparative ADME Profiling

The table below contrasts a typical "Generation 1" analog (unoptimized) with a "Generation 2" lead where specific liabilities have been engineered out.

PropertyAssayGen-1 Analog (Reference)Gen-2 Analog (Optimized)Interpretation & Causality
Solubility Kinetic (pH 7.4)< 5 µM> 150 µMGen-1 suffers from strong

-

stacking. Gen-2 incorporates a solubilizing moiety (e.g., morpholine/piperazine) at the pyridine C2 position to disrupt planarity.
Permeability Caco-2 (

)

cm/s

cm/s
Gen-1 is highly permeable but lipophilic. Gen-2 sacrifices slight permeability for solubility, remaining within the "good" absorption window (>5).
Efflux Ratio Caco-2 (B-A / A-B)1.2 (Non-substrate)4.5 (P-gp Substrate)Introduction of basic amines in Gen-2 often recruits P-gp. This requires co-optimization of CNS penetration if the target is neurological.
Metabolic Stability HLM

> 100 µL/min/mg< 15 µL/min/mgGen-1 undergoes rapid N-oxidation at the aniline. Gen-2 uses electron-withdrawing groups (F, Cl) on the aniline ring to deactivate the aromatic system against CYP oxidation.
hERG Inhibition Patch Clamp

0.8 µM (High Risk)> 30 µM (Low Risk)Gen-1 fits the hERG pharmacophore (lipophilic linker + basic N). Gen-2 reduces the pKa of the central nitrogen or adds steric bulk to clash with the hERG pore.

Part 3: Deep Dive - Critical Liabilities

Metabolic Instability (The Aniline Trap)

The bridge nitrogen in 4-(2-aminoanilino)pyridines is a "soft spot." CYP450 enzymes (specifically CYP3A4 and CYP2D6) facilitate N-oxidation or hydroxylation of the electron-rich aniline ring.

Optimization Strategy:

  • Fluorination: Adding fluorine to the aniline ring (ortho/para to the amine) lowers the HOMO energy, making the ring less susceptible to oxidative attack [1].

  • Steric Blocking: Methylation at the position adjacent to the bridge nitrogen can sterically hinder CYP access.

Diagram 2: Metabolic Pathways & Blocking Strategies

Metabolic_Pathways cluster_ox Oxidative Liabilities (CYP mediated) cluster_sol Optimization Strategy Parent This compound Scaffold N_Oxide N-Oxidation (Bridge Nitrogen) Parent->N_Oxide CYP3A4 Ring_OH Aromatic Hydroxylation (Aniline Ring) Parent->Ring_OH CYP2D6 Quinone Quinone Imine (Reactive Metabolite) Ring_OH->Quinone -2H / -2e- Block_F Fluorination (Deactivates Ring) Block_F->Ring_OH Inhibits Block_Me Ortho-Methylation (Steric Shield) Block_Me->N_Oxide Inhibits

Caption: Primary metabolic routes involve oxidation of the electron-rich aniline. Reactive quinone imine formation is a toxicity risk that must be mitigated via substitution.

hERG Cardiotoxicity

This scaffold often mimics the pharmacophore of known hERG blockers: two aromatic rings separated by a linker containing a basic nitrogen.

  • Mechanism: The protonated pyridine/aniline nitrogen interacts with Tyr652 and Phe656 in the hERG pore via cation-

    
     interactions [2].
    
  • Mitigation: Reduce the basicity (pKa) of the central nitrogen or introduce a "kink" (rigidity) to prevent the molecule from adopting the linear conformation required for pore binding [3].

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Caco-2 Permeability with P-gp Assessment

Objective: Determine intestinal absorption and efflux transporter liability.[1][2]

  • Cell Culture: Seed Caco-2 cells (passage 40-60) onto 24-well Transwell® inserts (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.

  • Validation (The "Go/No-Go" Step): Measure Transepithelial Electrical Resistance (TEER).[1]

    • Acceptance Criteria: TEER > 300

      
      . If lower, discard the plate (monolayer breach).
      
  • Preparation:

    • Test Compound: 10 µM in HBSS (pH 7.4).

    • Internal Controls (Required):

      • Atenolol (Low permeability marker).

      • Propranolol (High permeability marker).

      • Digoxin (P-gp substrate marker).

  • Transport Assay:

    • A-to-B (Absorptive): Add compound to Apical (A) side, sample Basolateral (B).

    • B-to-A (Secretory): Add compound to Basolateral (B) side, sample Apical (A).

    • Incubation: 120 minutes at 37°C with orbital shaking (60 rpm).

  • Lucifer Yellow Test: Add Lucifer Yellow to the donor well post-experiment. If >1% transports to the receiver, the monolayer was damaged during the assay; data is invalid.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ).
Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Predict hepatic clearance and identify metabolic soft spots.

  • Reaction Mix:

    • Test Compound: 1 µM (low concentration prevents enzyme saturation).

    • Microsomes: 0.5 mg/mL human liver microsomes (HLM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-regenerating system (not just NADPH, to ensure linearity over time).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45 min.

    • Quenching: Transfer aliquot into ice-cold Acetonitrile containing the Internal Standard (e.g., Tolbutamide).

  • Controls:

    • Testosterone (CYP3A4 marker - High turnover).

    • Warfarin (CYP2C9 marker - Low turnover).

    • Minus-NADPH Control: Incubate 45 min without cofactor to rule out chemical instability (hydrolysis).

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance:
    
    
    
    

References

  • Optimization of 4-Amino-2-Pyridone Inhibitors of PCSK9. Journal of Medicinal Chemistry. (2025). Demonstrates fluorination strategies for metabolic stability in related pyridone scaffolds. Link

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. (2024). detailed analysis of hERG pharmacophores including lipophilic amines. Link

  • Strategies To Reduce hERG K+ Channel Blockade. ResearchGate. (2025). Discusses rigidity and pKa modulation in pyridine analogs. Link

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Standardized industrial protocols for permeability assessment. Link

  • 2-Aminopyridine-Based MAP4K4 Inhibitors. Journal of Medicinal Chemistry. (2018). Case study on optimizing the 2-aminopyridine scaffold for safety and CYP inhibition. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminoanilino)pyridine
Reactant of Route 2
Reactant of Route 2
4-(2-Aminoanilino)pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.